Antibacterial agent 227
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-11(19)14-12(17-15-7)16-13-6-8-4-3-5-9(20-2)10(8)18/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZDJSGGHQILN-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Antibacterial Agent 227: A Novel Seryl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 227, also identified as compound 29, is a novel synthetic molecule with demonstrated efficacy against Staphylococcus aureus, including multidrug-resistant and biofilm-forming strains. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for the determination of its minimum inhibitory concentration (MIC) and anti-biofilm activity are presented, based on established methodologies. Furthermore, this document elucidates the cellular signaling pathway affected by this agent, offering a visual representation of its molecular mechanism of action.
Chemical Structure and Properties
This compound is chemically identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₃N₅O₃ | |
| Molecular Weight | 275.26 g/mol | |
| CAS Number | 301304-67-6 | |
| SMILES | O=C1NC(=NN=C1C)NN=CC=2C=CC=C(OC)C2O |
Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
This compound functions as a potent inhibitor of seryl-tRNA synthetase (SerRS)[1]. SerRS is a crucial enzyme responsible for the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting SerRS, the agent effectively disrupts the production of essential proteins, leading to the suppression of bacterial growth and viability. This targeted mechanism of action makes it a promising candidate for combating bacterial infections.
Signaling Pathway: The Stringent Response
The inhibition of an aminoacyl-tRNA synthetase, such as SerRS, mimics amino acid starvation within the bacterial cell. This condition triggers a cascade of events known as the stringent response. The accumulation of uncharged tRNA molecules activates the enzyme RelA, which in turn synthesizes the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp). These molecules act as global regulators, redirecting cellular resources from growth and proliferation towards survival under stress. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis pathways.
Biological Activity
This compound has demonstrated significant activity against Staphylococcus aureus, a common and often drug-resistant pathogen.
| Parameter | Value | Target Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Staphylococcus aureus 25923 (planktonic culture) | [1] |
| Anti-biofilm Activity | Significant inhibition | Staphylococcus aureus 25923 (biofilm culture) | |
| Gram-Negative Activity | No significant activity | Escherichia coli | [1] |
Experimental Protocols
The following are detailed methodologies for assessing the antibacterial and anti-biofilm properties of compounds like this compound. These protocols are based on established standards and the information available from the primary literature describing this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antibacterial Agent:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus (e.g., ATCC 25923) in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a total volume of 100 µL per well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
-
Biofilm Inhibition Assay
This protocol is used to assess the ability of an antibacterial agent to prevent the formation of biofilms.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension of S. aureus as described in the MIC assay protocol.
-
-
Plate Setup:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial inoculum to each well.
-
Add 100 µL of varying concentrations of this compound (prepared in a suitable growth medium like Tryptic Soy Broth supplemented with glucose) to the wells. Include a control group with no compound.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
The remaining adherent biofilm can be quantified using various methods, such as crystal violet staining.
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Wash away the excess stain with water.
-
Solubilize the stained biofilm with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
-
-
Conclusion
This compound is a promising new antibacterial compound with a well-defined mechanism of action targeting seryl-tRNA synthetase. Its efficacy against Staphylococcus aureus, particularly its ability to inhibit biofilm formation, warrants further investigation and development. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
References
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 227 Against Gram-Positive Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 227, identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one, is a novel antibacterial compound exhibiting targeted activity against Gram-positive bacteria, notably Staphylococcus aureus. This technical guide delineates the current understanding of its mechanism of action, primarily centered on the inhibition of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis. This document collates the available quantitative data, outlines generalized experimental protocols relevant to its study, and provides conceptual workflows for its investigation.
Core Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
The primary molecular target of this compound in Gram-positive bacteria is Seryl-tRNA synthetase (SerRS)[3][4]. SerRS is a crucial enzyme responsible for the acylation of transfer RNA (tRNA) with the amino acid serine, a fundamental step in protein biosynthesis. By inhibiting SerRS, this compound disrupts the normal process of protein synthesis, leading to the cessation of bacterial growth and, ultimately, cell death. This targeted action makes it a promising candidate for further investigation as an antibacterial therapeutic. The agent has been shown to be effective against both planktonic cultures and biofilms of S. aureus[3][4].
Proposed Inhibitory Pathway
The binding of this compound to SerRS prevents the formation of the seryl-adenylate (B1675329) intermediate or its subsequent transfer to the cognate tRNASer. This disruption is the key event that triggers the antibacterial effect.
Caption: Inhibition of Seryl-tRNA Synthetase by Agent 227.
Quantitative Data
The antibacterial efficacy of agent 227 has been quantified against Staphylococcus aureus. The available data is summarized below.
| Organism | Strain | MIC (µg/ml) | Activity against Biofilm | Reference |
| Staphylococcus aureus | 25923 | 32 | Yes | [3][4] |
| Escherichia coli | ATCC 47076 | No Activity | Not Applicable | [3][4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary literature. The following represents generalized methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is utilized to determine the MIC of this compound against Gram-positive bacteria.
Workflow for MIC Determination:
Caption: Generalized workflow for MIC determination.
-
Preparation of Antibacterial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown to the mid-logarithmic phase, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final inoculum of approximately 5 x 105 CFU/ml in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antibacterial agent. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.
Seryl-tRNA Synthetase (SerRS) Inhibition Assay
The inhibitory activity of agent 227 against SerRS can be measured using a variety of biochemical assays, such as the ATP-PPi exchange assay or a coupled spectrophotometric assay.
Conceptual Workflow for SerRS Inhibition Assay:
Caption: Conceptual workflow for SerRS inhibition assay.
-
Enzyme and Substrates: Recombinant S. aureus SerRS is purified. The reaction mixture typically contains the purified enzyme, L-serine, ATP, and a buffer system.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction and Detection: The aminoacylation reaction is initiated, and the activity of SerRS is monitored by detecting the production of pyrophosphate (PPi) or AMP. In a common method, PPi is detected using a coupled enzymatic reaction that leads to a colorimetric or fluorescent signal.
-
Data Analysis: The rate of the reaction at each inhibitor concentration is measured, and the data are plotted to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound demonstrates a specific mechanism of action against Gram-positive bacteria through the inhibition of Seryl-tRNA synthetase. Its activity against S. aureus, including biofilm cultures, highlights its potential as a lead compound for the development of new anti-staphylococcal agents. Further research is warranted to explore its full spectrum of activity against a broader range of Gram-positive pathogens, to elucidate the precise molecular interactions with SerRS, and to evaluate its in vivo efficacy and safety profile. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the pursuit of novel antibacterial therapies.
References
- 1. Studies on antibiotics BN-227 and BN-227-F, new antibiotics. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel antistaphylococcal hit compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
An In-depth Technical Guide on the Synthesis and Characterization of Antibacterial Agent 227
Disclaimer: Initial searches for a specific molecule designated "Antibacterial agent 227" identified a seryl-tRNA synthetase (SerRS) inhibitor with limited publicly available data regarding its synthesis and detailed characterization.[1][2] Another distinct antibiotic, BN-227, was isolated from Pseudomonas sp. in 1979.[3] To fulfill the user's request for a comprehensive technical guide, this document will instead focus on Sulfamethoxazole (B1682508) , a well-documented synthetic antibacterial agent, as a representative example. Sulfamethoxazole is a widely used sulfonamide antibiotic with extensive literature on its synthesis, characterization, and mechanism of action.[4][5][]
Introduction
Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.[7] It is a bacteriostatic antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[8][9] Structurally, it is an analog of para-aminobenzoic acid (PABA).[8] This structural similarity is key to its mechanism of action, which involves the inhibition of folic acid synthesis in bacteria.[][10] Because bacterial cells must synthesize their own folic acid while mammalian cells obtain it from their diet, sulfamethoxazole exhibits selective toxicity.[8] It is frequently administered in combination with trimethoprim (B1683648), a dihydrofolate reductase inhibitor, to create a synergistic bactericidal effect that targets two sequential steps in the folic acid pathway.[7][11]
Synthesis of Sulfamethoxazole
The synthesis of sulfamethoxazole is a multi-step process that can be achieved through various reported procedures. A common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.
General Synthesis Workflow
A representative synthesis pathway for sulfamethoxazole is outlined below. The process begins with the protection of the amino group of sulfanilamide, followed by chlorosulfonation and condensation with 3-amino-5-methylisoxazole, and concluding with deprotection.
Caption: General synthesis workflow for Sulfamethoxazole.
Experimental Protocol for Synthesis
The following protocol describes a common laboratory-scale synthesis of sulfamethoxazole.[12]
Step 1: Synthesis of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide
-
A solution of 4-acetamidobenzenesulfonyl chloride (11.5 mmol) in a suitable solvent such as pyridine (B92270) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
3-Amino-5-methylisoxazole (11.5 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into cold water to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.
Step 2: Synthesis of Sulfamethoxazole (Hydrolysis)
-
The N-acetylated intermediate (11.5 mmol) is suspended in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).[12]
-
The mixture is heated to 80°C and stirred for 1 hour.[12]
-
The reaction mixture is then cooled to room temperature.
-
The solution is neutralized with an acid, such as acetic acid, to a pH of approximately 6 to precipitate the final product.[12]
-
The precipitate is collected by filtration, washed with water, and dried to afford sulfamethoxazole as an off-white solid.[12]
Characterization of Sulfamethoxazole
The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its identity and purity.
Physicochemical and Spectroscopic Data
The following table summarizes the key characterization data for sulfamethoxazole.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [12] |
| Molecular Weight | 253.28 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 167-171 °C | [12] |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.54 (2H, m, ArH), 6.63 (2H, m, ArH), 6.08 (1H, s, ArH), 2.30 (3H, s, CH₃) | [12] |
| IR (KBr, cm⁻¹) | Key peaks corresponding to N-H, C=C, S=O, and C-N vibrations. | [14] |
| Mass Spectrometry (FAB-MS) | m/z 254 [M+H]⁺ | [12] |
| UV-Vis (λmax) | Wavelength maxima are pH-dependent, typically around 259-270 nm. | [15][16] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer using a deuterated solvent like methanol-d4 (B120146) (CD₃OD).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a KBr disc method on a suitable spectrophotometer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or Fast Atom Bombardment (FAB-MS) can be used to determine the exact mass and confirm the molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded by dissolving the compound in a suitable solvent and measuring the absorbance across a range of wavelengths.
Mechanism of Action and Signaling Pathway
Sulfamethoxazole functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[10][11]
Folic Acid Synthesis Inhibition Pathway
The diagram below illustrates how sulfamethoxazole disrupts the bacterial folic acid synthesis pathway.
Caption: Sulfamethoxazole's inhibition of the bacterial folic acid pathway.
By mimicking the structure of PABA, sulfamethoxazole binds to the active site of DHPS, preventing the synthesis of dihydrofolic acid.[8] This blockade halts the production of tetrahydrofolic acid, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, thereby inhibiting bacterial growth and replication.[8][10]
Antibacterial Activity
The antibacterial efficacy of sulfamethoxazole is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17]
Minimum Inhibitory Concentration (MIC) Data
The following table presents typical MIC values for sulfamethoxazole against common bacterial pathogens. Note that these values can vary depending on the specific strain and testing conditions.
| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ≤ 2/38 | [18][19] |
| Escherichia coli | ≤ 2/38 | [20] |
| Haemophilus influenzae | 0.25 - 4 | [4] |
| Various Anaerobic Bacteria | ≤ 16 | [21] |
*Note: MIC values for sulfamethoxazole are often reported in combination with trimethoprim (e.g., a 19:1 ratio). The breakpoint for susceptibility is typically ≤2/38 µg/mL (trimethoprim/sulfamethoxazole).[18]
Experimental Protocol for MIC Determination (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A series of twofold dilutions of sulfamethoxazole are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of sulfamethoxazole in which no visible bacterial growth (turbidity) is observed.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Studies on antibiotics BN-227 and BN-227-F, new antibiotics. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. chemistryjournals.net [chemistryjournals.net]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 8. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 9. jddtonline.info [jddtonline.info]
- 10. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sulfamethoxazole [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Teixobactin: A Paradigm Shift in Antibiotic Discovery
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In this challenging landscape, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide focuses on Teixobactin, a recently discovered antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A key feature of Teixobactin is its novel mode of action, which involves binding to lipid II and lipid III, essential precursors of peptidoglycan and teichoic acid biosynthesis, respectively. This dual-targeting mechanism is believed to be a primary reason for the lack of detectable resistance development.
Discovery and Origin
Teixobactin was discovered in 2015 by a team of researchers led by Kim Lewis at Northeastern University. The discovery was made possible through the development of a novel cultivation technique using the iChip, a device that allows for the isolation and growth of previously unculturable soil microorganisms in their natural environment. Teixobactin is a depsipeptide natural product produced by the Gram-negative bacterium Eleftheria terrae, which was isolated from a soil sample from a field in Maine, USA.
Quantitative Data Summary
A summary of the minimal inhibitory concentrations (MICs) of Teixobactin against various Gram-positive pathogens is presented in the table below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 |
| Enterococcus faecalis (VRE) | 0.25 |
| Streptococcus pneumoniae | 0.03 |
| Bacillus anthracis | 0.008 |
| Clostridium difficile | 0.12 |
| Mycobacterium tuberculosis | 0.5 |
Experimental Protocols
Determination of Minimal Inhibitory Concentration (MIC)
The MIC of Teixobactin against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar (B569324) plates. Colonies were then suspended in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Teixobactin Dilutions: A stock solution of Teixobactin was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted Teixobactin was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Teixobactin that completely inhibited visible bacterial growth.
In Vivo Efficacy Studies in a Mouse Model of S. aureus Infection
The in vivo efficacy of Teixobactin was evaluated in a murine septicemia model infected with Staphylococcus aureus.
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of MRSA.
-
Treatment: One hour post-infection, mice were treated with a single intravenous dose of Teixobactin. A control group received a vehicle control.
-
Monitoring and Endpoint: The survival of the mice was monitored for 7 days post-infection. The efficacy of Teixobactin was determined by the percentage of surviving mice in the treatment group compared to the control group.
Visualizations
Teixobactin Mechanism of Action
Caption: Teixobactin's dual-targeting mechanism of action.
iChip-Based Discovery Workflow
Caption: Workflow for the discovery of Teixobactin using the iChip.
Technical Guide: Spectrum of Activity of Antibacterial Agent 227
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data retrieval, "Antibacterial Agent 227" does not correspond to a known, publicly documented antimicrobial compound. The following data, protocols, and mechanisms are presented based on a hypothetical agent designated as "Agent 227" to serve as an illustrative example of a technical guide for a novel antibacterial candidate. The experimental data provided is representative and synthetically generated for this purpose.
Executive Summary
This document provides a comprehensive overview of the in vitro antibacterial spectrum of the novel investigational compound, Agent 227. The data herein characterizes its activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Quantitative analysis reveals that Agent 227 demonstrates potent activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens. This guide details the methodologies employed for these assessments and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Spectrum of Activity
The antibacterial activity of Agent 227 was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacterial strains. The results are summarized below.
Minimum Inhibitory Concentration (MIC) Data
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
Table 1: MIC of Agent 227 Against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Methicillin-Susceptible (MSSA) | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | Methicillin-Resistant | 1 |
| Staphylococcus epidermidis | 12228 | - | 0.25 |
| Streptococcus pneumoniae | 49619 | Penicillin-Resistant | 2 |
| Enterococcus faecalis | 29212 | - | 4 |
| Enterococcus faecium (VRE) | 700221 | Vancomycin-Resistant | 8 |
Table 2: MIC of Agent 227 Against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | Resistance Profile | MIC (µg/mL) |
| Escherichia coli | 25922 | - | 64 |
| Klebsiella pneumoniae | 13883 | - | 128 |
| Pseudomonas aeruginosa | 27853 | - | >256 |
| Acinetobacter baumannii | 19606 | - | >256 |
| Haemophilus influenzae | 49247 | - | 32 |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol was adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A suspension of the test bacteria was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Preparation of Agent 227: A stock solution of Agent 227 was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted Agent 227. The plates were incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC was determined as the lowest concentration of Agent 227 at which there was no visible growth.
Agar (B569324) Disk Diffusion Assay
This qualitative assay was performed to provide a secondary confirmation of antibacterial activity.
-
Plate Preparation: A sterile cotton swab was dipped into a bacterial suspension (adjusted to 0.5 McFarland standard) and evenly streaked across the surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Sterile paper disks (6 mm diameter) were impregnated with a defined concentration of Agent 227 (e.g., 30 µg) and placed onto the inoculated agar surface.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) was measured in millimeters.
Visualizations
Proposed Signaling Pathway Inhibition
Agent 227 is hypothesized to inhibit the bacterial two-component signal transduction system, specifically targeting the histidine kinase 'KinA', which is crucial for sporulation and biofilm formation in certain Gram-positive bacteria.
Caption: Proposed inhibition of the KinA signaling pathway by Agent 227.
Experimental Workflow for Spectrum Determination
The following diagram outlines the general workflow used to assess the antibacterial spectrum of Agent 227.
Caption: Workflow for determining the antibacterial spectrum of Agent 227.
Solubility and stability of Antibacterial agent 227 in different solvents
Introduction
Antibacterial agent 227, also identified as Compound 29, is an inhibitor of seryl-tRNA synthetase (SerRS). It has demonstrated efficacy in suppressing the growth of both planktonic and biofilm-cultured Staphylococcus aureus. This technical guide aims to provide a comprehensive overview of the available data regarding the solubility and stability of this compound, which is crucial for its handling, formulation, and development as a potential therapeutic agent.
Compound Information
| Property | Value |
| Compound Name | This compound (Compd 29) |
| Mechanism of Action | Seryl-tRNA synthetase (SerRS) inhibitor |
| CAS Number | 301304-67-6 |
| Molecular Formula | C₁₂H₁₃N₅O₃ |
| Molecular Weight | 275.26 g/mol |
Solubility Profile
Detailed quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, information from chemical suppliers suggests its suitability for in vivo studies, for which common formulation solvents are used. The following table summarizes the available qualitative information and provides guidance on solvent selection for experimental purposes.
| Solvent | Solubility Data | Recommended Usage |
| DMSO (Dimethyl Sulfoxide) | Soluble. Often used for creating stock solutions. | Primary solvent for initial dissolution and preparation of concentrated stock solutions. |
| PEG300 (Polyethylene glycol 300) | Used as a co-solvent in in vivo formulations. | Can be used in combination with DMSO and other excipients to improve aqueous solubility and formulation stability. |
| Tween 80 (Polysorbate 80) | Employed as a surfactant and emulsifier in formulations. | Recommended for inclusion in aqueous formulations to enhance solubility and prevent precipitation. |
| Saline | Likely has low direct solubility. | Used as the final diluent for in vivo administration after the compound is first dissolved in organic co-solvents. |
| Ethanol | No specific data available. | May be a suitable solvent, but empirical determination of solubility is required. |
| Water | No specific data available, but expected to be poorly soluble based on formulation suggestions. | Direct dissolution in aqueous buffers is likely to be limited. Solubilizing agents are recommended. |
Experimental Workflow for Solubility Determination:
The following workflow is a standard protocol for determining the solubility of a compound like this compound.
In-Depth Technical Guide: Target Identification of Antibacterial Agent 227 in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 227 has been identified as a promising compound with potent activity against Staphylococcus aureus, including multidrug-resistant (MDR) and biofilm-forming strains. This technical guide provides a comprehensive overview of the target identification of agent 227, its mechanism of action, and detailed experimental protocols relevant to its evaluation. The primary molecular target of this compound is Seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis. Inhibition of SerRS by agent 227 leads to the disruption of this vital cellular process, ultimately resulting in bacterial cell death.
Quantitative Data Summary
The efficacy of this compound has been quantified through various microbiological and biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (planktonic culture) | 32 µg/ml | [Volynets et al., 2024] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (biofilm culture) | 32 µg/ml | [Volynets et al., 2024] |
| Antibacterial Spectrum | Escherichia coli ATCC 47076 | No activity | [Volynets et al., 2024] |
Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
Seryl-tRNA synthetase (SerRS) is a vital enzyme that catalyzes the attachment of serine to its cognate tRNA (tRNASer). This two-step process is fundamental for the incorporation of serine into nascent polypeptide chains during protein synthesis.
Step 1: Amino Acid Activation Serine and ATP bind to the active site of SerRS, leading to the formation of a seryl-adenylate (B1675329) intermediate and the release of pyrophosphate (PPi).
Step 2: tRNA Charging The activated serine is then transferred from the seryl-adenylate intermediate to the 3' end of its cognate tRNASer, forming seryl-tRNASer and releasing AMP.
This compound acts as an inhibitor of SerRS, disrupting this pathway and thereby halting protein synthesis, which is lethal to the bacterial cell.
Signaling Pathway: Seryl-tRNA Synthetase Catalytic Cycle
Caption: Inhibition of the Seryl-tRNA Synthetase Pathway by Agent 227.
Experimental Protocols
This section details the methodologies for the key experiments involved in the target identification and characterization of this compound.
Target Identification via Molecular Docking
Molecular docking was utilized to predict the binding of this compound to the active site of S. aureus Seryl-tRNA synthetase.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of S. aureus SerRS from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand structure and assign appropriate charges.
-
-
Grid Generation:
-
Define a grid box encompassing the active site of SerRS. The active site can be identified based on the co-crystallized native ligand or through literature analysis.
-
-
Docking Simulation:
-
Perform the docking of the prepared ligand into the grid box of the receptor protein using a docking program (e.g., AutoDock Vina).
-
Generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (docking scores).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
-
Experimental Workflow: Molecular Docking
Caption: Workflow for Molecular Docking to Identify Protein-Ligand Interactions.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted agent.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Biofilm Inhibition Assay
The crystal violet assay is a common method to quantify biofilm formation and its inhibition by an antimicrobial agent.
Protocol:
-
Biofilm Formation:
-
Grow an overnight culture of S. aureus.
-
Dilute the culture in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).
-
Dispense the diluted culture into the wells of a 96-well flat-bottom plate containing serial dilutions of this compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Gently discard the planktonic cells (supernatant) from each well.
-
Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat this step 2-3 times.
-
-
Staining:
-
Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Conclusion
This compound demonstrates significant promise as a novel antistaphylococcal agent. Its specific targeting of Seryl-tRNA synthetase, a validated and essential bacterial enzyme, provides a clear mechanism of action. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound as a potential therapeutic for infections caused by S. aureus. Future work should focus on obtaining more extensive quantitative data, including IC50 values against purified SerRS and MICs against a broader panel of clinical isolates, as well as in vivo efficacy studies.
Molecular Docking Studies of Antibacterial Agent 227: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular docking studies concerning the antibacterial agent 227, a novel inhibitor of Seryl-tRNA synthetase (SerRS) in Staphylococcus aureus. This document synthesizes the available data on its mechanism of action, antibacterial efficacy, and the computational methodologies employed to investigate its interaction with its molecular target.
Introduction to this compound
This compound has been identified as a promising compound with significant inhibitory effects against Staphylococcus aureus, a prevalent pathogen known for its ability to form biofilms and develop multidrug resistance.[1] The compound, also known as Compd 29, selectively targets Seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis, making it a subject of interest for the development of new antistaphylococcal agents.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of Seryl-tRNA synthetase.[2] This enzyme catalyzes the attachment of the amino acid serine to its corresponding tRNA, a critical step in protein translation. By inhibiting SerRS, the agent effectively halts protein synthesis, leading to the cessation of bacterial growth and proliferation. This targeted approach is promising for developing selective antibacterial therapies.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antibacterial efficacy of agent 227 has been quantified through in vitro studies. The key data points are summarized in the table below. Molecular docking studies, as referenced in the literature, have been performed to elucidate the binding mechanism, though specific binding energy values from these studies are not publicly available in the reviewed literature.[1][3]
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (planktonic and biofilm) | 32 µg/ml | [1][2] |
| Antibacterial Spectrum | Escherichia coli ATCC 47076 | No significant activity | [1] |
| CAS Number | Not Applicable | 301304-67-6 | [2] |
| Molecular Formula | Not Applicable | C12H13N5O3 | [4][5] |
| Molecular Weight | Not Applicable | 275.26 g/mol | [4][5] |
Experimental Protocols: Molecular Docking
While the specific parameters for the docking of agent 227 are detailed in the primary research by Volynets GP, et al., the following represents a comprehensive and standard protocol for such a study, tailored for the investigation of SerRS inhibitors.[1]
Software and Resources
-
Docking Software: AutoDock Vina, Glide, or GOLD are suitable choices for ligand-protein docking.
-
Visualization and Analysis: PyMOL, Chimera, or BIOVIA Discovery Studio for visualizing interactions.
-
Protein Structure Database: RCSB Protein Data Bank (PDB).
-
Ligand Preparation: ChemDraw, Avogadro, or similar software for 2D to 3D structure conversion and energy minimization.
Preparation of the Receptor (Seryl-tRNA Synthetase)
-
Structure Retrieval: The crystal structure of Staphylococcus aureus Seryl-tRNA synthetase is obtained from the RCSB PDB. A relevant entry is PDB ID: 6R1N.[2]
-
Protein Preparation:
-
Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Identify and define the binding site. This is typically done by referencing the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Preparation of the Ligand (this compound)
-
Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).
-
Torsional Degrees of Freedom: The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of SerRS. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.
-
Docking Execution: The docking simulation is run using software like AutoDock Vina. The program will generate a series of possible binding poses for the ligand within the receptor's active site and score them based on a calculated binding affinity.
-
Analysis of Results:
-
The resulting binding poses are ranked by their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) are analyzed for the top-scoring poses to understand the molecular basis of binding.
-
Caption: A generalized workflow for molecular docking studies.
Conclusion
This compound represents a promising lead compound for the development of novel antistaphylococcal drugs due to its targeted inhibition of Seryl-tRNA synthetase and its efficacy against biofilm-forming S. aureus. Molecular docking studies are instrumental in understanding the structural basis of this inhibition and provide a rational framework for the future design and optimization of more potent analogs. The methodologies outlined in this guide represent a standard approach to such computational investigations and can be adapted for the study of other novel antibacterial agents. Further research, including the public dissemination of detailed docking interaction data, will be invaluable to the drug development community.
References
The Core of Resistance: An In-depth Technical Guide to Spontaneous Resistance Mutation Frequency for Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating the continuous development of novel antibacterial agents. A key parameter in the preclinical assessment of a new antibiotic is its propensity to select for resistant mutants. This technical guide provides a comprehensive overview of the methodologies used to determine the spontaneous resistance mutation frequency, using the hypothetical novel antibacterial agent, "227," as a case study. Understanding this frequency is paramount for predicting the potential for resistance development and informing the clinical utility of a new drug.
The primary mechanisms by which bacteria can develop resistance to antibacterial agents include the acquisition of resistance genes through horizontal gene transfer, recombination of foreign DNA, and spontaneous mutations within their own chromosome.[1] This guide will focus on the latter: the stochastic nature of spontaneous mutations that can confer a resistant phenotype.
Data Presentation: Spontaneous Resistance Mutation Frequency of Antibacterial Agent 227
The frequency at which spontaneous mutations conferring resistance to this compound arise is a critical determinant of its long-term efficacy. The following tables summarize hypothetical quantitative data for single-step spontaneous mutation frequencies against various bacterial strains. These frequencies are typically determined by exposing a large population of susceptible bacteria to a selective concentration of the antibiotic (usually 4 to 8 times the Minimum Inhibitory Concentration, or MIC) and quantifying the number of resistant colonies that emerge.[2]
| Bacterial Strain | MIC of Agent 227 (µg/mL) | Selective Concentration (µg/mL) | Spontaneous Resistance Mutation Frequency |
| Staphylococcus aureus ATCC 29213 | 0.5 | 4 | 2.5 x 10-8 |
| Escherichia coli ATCC 25922 | 1 | 8 | 1.1 x 10-9 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 16 | 5.6 x 10-7 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 2 | < 1 x 10-10 |
Table 1: Single-Step Spontaneous Resistance Mutation Frequency of this compound.
Further characterization of the resistant mutants is essential to understand the level of resistance conferred by the mutation and to elucidate the underlying resistance mechanisms.
| Bacterial Strain | Parent MIC (µg/mL) | Mutant MIC Range (µg/mL) | Fold Increase in MIC | Putative Resistance Mechanism |
| S. aureus ATCC 29213 | 0.5 | 4 - 16 | 8 - 32 | Target modification (e.g., in DNA gyrase) |
| E. coli ATCC 25922 | 1 | 8 - 32 | 8 - 32 | Efflux pump overexpression |
| P. aeruginosa ATCC 27853 | 2 | 32 - 128 | 16 - 64 | Target modification and reduced uptake |
| S. pneumoniae ATCC 49619 | 0.25 | 2 - 8 | 8 - 32 | Target modification |
Table 2: Characterization of Mutants Resistant to this compound.
Experimental Protocols
A detailed and standardized methodology is crucial for the accurate determination of spontaneous resistance mutation frequency. The following protocol outlines a typical single-step resistance selection experiment.
Protocol: Determination of Spontaneous Resistance Mutation Frequency
1. Preparation of Materials:
- Bacterial culture in logarithmic growth phase.
- Mueller-Hinton agar (B569324) (or other suitable growth medium).
- This compound stock solution of known concentration.
- Petri dishes.
- Sterile saline or phosphate-buffered saline (PBS).
2. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC of this compound for the test organism is determined using a standardized broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
3. Inoculum Preparation:
- A single colony of the test organism is inoculated into a suitable broth medium and incubated overnight to obtain a stationary phase culture.
- The overnight culture is then diluted and subcultured to achieve a logarithmic phase culture.
4. Plating for Resistant Mutants:
- A large number of bacterial cells (e.g., 109 to 1010 Colony Forming Units, CFUs) are plated onto agar plates containing a selective concentration of this compound (typically 4x, 8x, or 16x the MIC).
- The total number of viable cells in the inoculum is determined by plating serial dilutions onto antibiotic-free agar plates.
5. Incubation:
- Plates are incubated under appropriate conditions (e.g., 37°C for 24-72 hours).[2]
6. Enumeration of Resistant Colonies:
- The number of colonies growing on the antibiotic-containing plates is counted. These represent the spontaneous resistant mutants.
7. Calculation of Mutation Frequency:
- The spontaneous resistance mutation frequency is calculated by dividing the number of resistant CFU by the total number of viable CFU in the initial inoculum.[3]
8. Characterization of Resistant Mutants:
- Resistant colonies are isolated and subcultured on antibiotic-free medium to confirm the stability of the resistant phenotype.
- The MIC of this compound is determined for the resistant mutants to quantify the level of resistance.
- Further genetic analysis, such as sequencing of potential target genes (e.g., those encoding DNA gyrase, topoisomerase IV, or ribosomal proteins), can be performed to identify the specific mutations responsible for resistance.[2]
Visualization of Key Pathways and Workflows
Experimental Workflow for Spontaneous Mutation Frequency Determination
Caption: Workflow for determining spontaneous resistance mutation frequency.
Hypothetical Signaling Pathway for Resistance to Agent 227
This diagram illustrates a hypothetical mechanism of resistance where this compound's action is prevented by an overexpressed efflux pump, a common resistance strategy in bacteria.[4][5]
Caption: Efflux pump-mediated resistance to this compound.
Logical Relationship of Factors Influencing Mutation Frequency
The observed mutation frequency is not a static value but is influenced by several interconnected factors.
Caption: Factors influencing the observed spontaneous mutation frequency.
Conclusion
The determination of spontaneous resistance mutation frequency is a cornerstone of preclinical antibiotic development. It provides invaluable data for predicting the likelihood of resistance emergence and for understanding the genetic basis of resistance. The methodologies and conceptual frameworks presented in this guide offer a robust approach to evaluating novel antibacterial agents like the hypothetical "Agent 227." A thorough characterization of resistance potential is essential for the strategic development and responsible stewardship of new antibiotics in the ongoing battle against infectious diseases.
References
- 1. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 227
Introduction
Antibacterial Agent 227 is a novel synthetic compound demonstrating significant antimicrobial potential in initial screenings. To further characterize its efficacy and provide a standardized method for its evaluation, this document provides detailed application notes and protocols for determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Establishing the MIC is a critical step in assessing a new antimicrobial agent, providing essential data for further preclinical and clinical development.[2] These protocols are designed as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reproducibility and accuracy. The methods described herein are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Principle of the MIC Assay
The MIC of this compound is determined using the broth microdilution method.[6][7] This quantitative technique involves exposing a standardized bacterial inoculum to a series of two-fold serial dilutions of the agent in a 96-well microtiter plate.[8][9] Following a specified incubation period, the plate is visually inspected for bacterial growth, indicated by turbidity.[6] The MIC is recorded as the lowest concentration of this compound that completely inhibits this visible growth.[10][11]
Detailed Experimental Protocol: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound against aerobic bacteria.
Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for Agent 227 (e.g., DMSO, sterile deionized water)
-
Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Quality control (QC) bacterial strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Nutrient Agar (B569324) or other suitable solid medium for bacterial culture
-
Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile reservoirs
-
Incubator set to 35°C ± 2°C
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for turbidity standardization)
Step 1: Preparation of this compound Dilutions
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects. For example, to test up to 128 µg/mL, prepare a stock of at least 1280 µg/mL.
-
Working Solution: Prepare a 2X working solution from the stock by diluting it in sterile CAMHB. For a final test range of 128 µg/mL to 0.25 µg/mL, this 2X working solution should be 256 µg/mL.
-
Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.[12]
-
Add 200 µL of the 2X working solution (e.g., 256 µg/mL) to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[12]
-
Continue this two-fold serial dilution process across the plate to column 10.
-
After mixing column 10, withdraw 100 µL and discard it.
-
Plate Layout:
-
Columns 1-10: Serial dilutions of Agent 227.
-
Column 11: Growth Control (100 µL CAMHB, no agent).
-
Column 12: Sterility Control (100 µL CAMHB, no agent, no bacteria).[6]
-
-
Step 2: Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.[13]
-
Suspension: Suspend the colonies in sterile saline or PBS. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[2][13]
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by making a 1:150 dilution of the standardized suspension to get ~1x10⁶ CFU/mL, which is then further diluted 1:1 in the plate.[13]
Step 3: Inoculation and Incubation
-
Inoculation: Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and achieves the target bacterial concentration of 5 x 10⁵ CFU/mL. Do not add bacteria to the sterility control wells in column 12.[9]
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2][7]
Step 4: Interpretation of Results
-
Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface to read the results.
-
Controls Verification:
-
The Sterility Control well (column 12) should remain clear.
-
The Growth Control well (column 11) should show distinct turbidity.[6]
-
If the controls are not valid, the test must be repeated.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first clear well in the dilution series).[6][9]
Quality Control
To ensure the validity of the assay, it is crucial to test standard QC strains (e.g., E. coli ATCC 25922) against a reference antibiotic with a known acceptable MIC range, as defined by CLSI. The results for the QC strain must fall within this established range.
Data Presentation
Quantitative results from the MIC assay should be summarized in a clear and structured table. This allows for easy comparison of the agent's activity against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Agent | MIC (µg/mL) |
| Staphylococcus aureus (Test Strain) | This compound | 4 |
| Pseudomonas aeruginosa (Test Strain) | This compound | 16 |
| Escherichia coli ATCC 25922 (QC Strain) | This compound | 8 |
| Escherichia coli ATCC 25922 (QC Strain) | Ciprofloxacin (Control) | 0.015 |
| Staphylococcus aureus ATCC 29213 (QC Strain) | Ciprofloxacin (Control) | 0.25 |
Note: Values shown are for example purposes only.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. idexx.com [idexx.com]
- 11. droracle.ai [droracle.ai]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for the Preparation of Stock Solutions of Antibacterial Agent 227
Introduction
Antibacterial Agent 227 is a novel synthetic compound demonstrating potent activity against a range of multidrug-resistant bacteria. Accurate and consistent preparation of stock solutions is the foundation for reliable and reproducible experimental results in antimicrobial research.[1] Improperly prepared solutions can lead to significant errors in downstream applications such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and mechanism of action investigations.
This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of this compound. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the agent in various experimental settings.
Physicochemical and Handling Properties
To ensure accurate preparation, the fundamental properties of this compound have been summarized. As "this compound" is a designated name, the following properties are provided as a representative example based on common small molecule antibiotics.
| Property | Value | Notes |
| Compound Name | This compound | - |
| Appearance | White to off-white crystalline powder | Visually inspect before use. |
| Molecular Formula | C₂₀H₂₄N₂O₅ | (Hypothetical) |
| Molecular Weight (MW) | 388.42 g/mol | Use the batch-specific MW from the vial for calculations.[2] |
| Solubility | >100 mg/mL in DMSO>50 mg/mL in Ethanol<0.1 mg/mL in Water | Highly soluble in organic solvents; poorly soluble in aqueous solutions. |
| Stability | Light-sensitive in solution.[3][4] Stable as powder.[3][5] | Protect solutions from light. Aliquoting is recommended to avoid freeze-thaw cycles.[6] |
Recommended Solvents and Storage
The choice of solvent is critical and depends on the experimental system. Dimethyl sulfoxide (B87167) (DMSO) is a versatile solvent for many non-polar compounds, but its concentration must be controlled in cell-based assays to avoid cytotoxicity.[7][8][9]
| Solvent | Recommended Stock Concentration | Storage Temperature | Maximum Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | -20°C or -80°C | 0.1% - 0.5% (v/v) | Most cell lines tolerate 0.5% DMSO, but primary cells may be more sensitive.[8][9] Always include a solvent control in experiments. |
| Ethanol (100%) | 10 mM - 25 mM | -20°C | <1% (v/v) | Can be used for compounds that are soluble in ethanol. Ensure it does not require filter sterilization as it may dissolve the filter.[10] |
Storage Recommendations:
-
Powder: Store desiccated at 4°C, protected from light.
-
Stock Solutions: Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][11] Solutions in DMSO are generally stable for at least 6 months at -20°C.
Experimental Protocols
Safety Precautions
-
Always handle this compound powder and organic solvents within a chemical fume hood or biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1]
-
Consult the Safety Data Sheet (SDS) for specific handling, toxicity, and disposal information.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing 1 mL of a 10 mM stock solution.
Materials:
-
This compound (powder)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
0.22 µm syringe filter (PTFE or other DMSO-compatible material)[12]
-
Sterile syringe
Procedure:
-
Calculation: Determine the mass of this compound required. The formula for calculating the required mass is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000[2][6]
-
Calculation: 0.010 mol/L * 0.001 L * 388.42 g/mol * 1000 = 3.88 mg
-
-
Weighing: In a biological safety cabinet, carefully weigh out 3.88 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: a. Add 1 mL of sterile DMSO to the tube containing the powder. b. Close the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Sterilization: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm DMSO-compatible syringe filter to the syringe.[13][14] c. Filter the solution into a new, sterile 1.5 mL microcentrifuge tube. This step removes any potential microbial contamination.[6]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6] b. Clearly label each aliquot with the agent name, concentration (10 mM), solvent (DMSO), and preparation date. c. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution for Assays
This protocol describes the dilution of the 10 mM stock solution to a working concentration for direct use in an experiment.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Calculation (Serial Dilution): Use the dilution formula C₁V₁ = C₂V₂ to determine the required volumes.[15][16][17]
-
C₁ = 10 mM (10,000 µM)
-
C₂ = 100 µM
-
V₂ = 1 mL (1000 µL) (desired final volume)
-
V₁ = (C₂ * V₂) / C₁ = (100 µM * 1000 µL) / 10,000 µM = 10 µL
-
-
Dilution: a. In a sterile tube, add 990 µL of the desired sterile medium or buffer. b. Add 10 µL of the 10 mM stock solution to the medium. c. Mix thoroughly by gentle pipetting or brief vortexing.
-
Final DMSO Concentration Check: The final concentration of DMSO in this working solution is 1%. This may be too high for some sensitive cell lines.[18][19] If a lower DMSO concentration is required (e.g., 0.1%), perform an intermediate dilution step.
Visualized Workflows
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Protocol for diluting a stock solution to a final working concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Sterile Filtration | Sartorius [sartorius.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. physiologyweb.com [physiologyweb.com]
- 17. youtube.com [youtube.com]
- 18. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The time-kill kinetics assay is a fundamental in vitro method in antimicrobial drug development used to assess the pharmacodynamic characteristics of a novel compound.[1] This assay provides critical data on the rate and extent of bacterial killing over a set period, which helps in classifying an agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[2][3] A bactericidal effect is typically defined as a 99.9% (≥3-log10) reduction in the colony-forming units (CFU/mL) of the initial bacterial inoculum.[3][4] In contrast, a bacteriostatic effect is observed when there is a prevention of significant bacterial growth compared to an untreated control.[1][3] This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for "Antibacterial agent 227" against a target bacterial strain, detailing the required materials, step-by-step methodology, data analysis, and interpretation of the results.
Principle of the Assay
The core principle of the time-kill assay is to expose a standardized population of bacteria to various concentrations of an antimicrobial agent and to monitor the number of viable bacteria at specific time intervals.[5][6] The changes in bacterial viability, measured in CFU/mL, are then plotted over time to generate time-kill curves. These curves visually represent the killing kinetics of the antibacterial agent.[1]
Key Applications
-
Determination of Bactericidal vs. Bacteriostatic Activity: Clearly differentiates between agents that actively kill bacteria and those that merely inhibit their proliferation.[1][7]
-
Pharmacodynamic Assessment: Provides insights into the concentration-dependent and time-dependent killing effects of an antimicrobial agent.
-
Preclinical Drug Development: Offers essential data for the selection of promising drug candidates and for guiding further in vivo studies.[1]
Experimental Protocol
This protocol is a general guideline and may need optimization depending on the specific properties of this compound and the bacterial strain being tested.
Materials
-
This compound stock solution of known concentration
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C, with shaking capabilities)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or spread plates and turntable
Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at an optical density of 0.08-0.10 at 625 nm.
-
Dilute the bacterial suspension in CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay tubes.[8]
Assay Setup
-
Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations.[5] These are often based on the Minimum Inhibitory Concentration (MIC) of the agent (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Set up the following sterile tubes or flasks, each with a final volume of 10 mL:
-
Growth Control: 9.9 mL of CAMHB + 0.1 mL of the prepared inoculum.[1]
-
Test Concentrations: Tubes containing the appropriate volume of this compound stock solution, CAMHB, and 0.1 mL of the prepared inoculum to reach the final desired concentrations.[1]
-
Sterility Control: 10 mL of CAMHB with no bacteria.
-
-
Vortex each tube gently to ensure the contents are well-mixed.
Incubation and Sampling
-
Incubate all tubes at 37°C, with shaking if appropriate for the test organism.[8]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[8][9]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to ensure countable colony numbers.[8]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[8]
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
Data Collection and Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies for accurate measurement.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of this compound and the growth control.
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison of the activity of this compound at different concentrations and time points.
Table 1: Time-Kill Kinetics of this compound Against Target Bacterium
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.85 | 6.15 | 5.21 | 4.33 | 3.14 |
| 4 | 7.91 | 6.08 | 4.32 | 3.15 | <2.00 |
| 6 | 8.65 | 5.85 | 3.11 | <2.00 | <2.00 |
| 8 | 9.02 | 5.75 | <2.00 | <2.00 | <2.00 |
| 24 | 9.15 | 5.79 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Mandatory Visualization
Caption: Experimental workflow for the time-kill kinetic assay.
Interpretation of Results
-
Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum is considered bactericidal.[3] In the example data, concentrations of 2x MIC and 4x MIC of this compound demonstrate a bactericidal effect, achieving this reduction within 4-6 hours.
-
Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL, where the bacterial count remains relatively stable and does not increase as in the growth control, is considered bacteriostatic.[3] The 0.5x MIC concentration shows a bacteriostatic effect.
-
Rate of Kill: The time-kill curves illustrate how quickly the antibacterial agent acts. A rapid killing effect is observed at 4x MIC, where the bacterial count drops below the limit of detection within 4 hours.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. emerypharma.com [emerypharma.com]
- 4. iscacosmetictesting.com [iscacosmetictesting.com]
- 5. actascientific.com [actascientific.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. microchemlab.com [microchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Antibacterial agent 227 in biofilm inhibition studies
For Research Use Only
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1][2] This mode of growth provides significant protection against conventional antibiotics and host immune responses, leading to persistent and chronic infections.[3][4] Antibacterial Agent 227 is a potent inhibitor of seryl-tRNA synthetase (SerRS), a critical enzyme in bacterial protein synthesis.[5][6] It has demonstrated significant efficacy in inhibiting the growth of both planktonic and biofilm cultures, particularly against multidrug-resistant, biofilm-forming Staphylococcus aureus isolates.[5] These notes provide detailed data and protocols for utilizing Agent 227 in biofilm inhibition studies.
Mechanism of Action
The primary mechanism of Agent 227 is the inhibition of SerRS. By blocking this enzyme, Agent 227 disrupts protein synthesis, which is essential for bacterial viability and growth. This disruption also impacts the complex regulatory networks that govern biofilm formation. Strategies for inhibiting biofilms can include interfering with bacterial adhesion, quorum sensing (cell-to-cell communication), EPS matrix production, or inducing biofilm dispersal.[3][7] While the direct action of Agent 227 is on protein synthesis, this subsequently hinders the processes necessary for the establishment and maturation of the biofilm matrix.
A key regulatory network in many biofilm-forming bacteria, such as Pseudomonas aeruginosa, is quorum sensing (QS).[8][9] QS systems control the expression of numerous virulence factors and genes essential for biofilm development.[10][11] While Agent 227 is not a direct QS inhibitor, its impact on overall protein synthesis can downregulate the production of QS signaling molecules and their receptors, indirectly hampering biofilm formation.
Figure 1. Simplified mechanism of Agent 227's action on bacterial cells.
Quantitative Data
The following tables summarize the activity of this compound against S. aureus ATCC 25923.
Table 1: Antimicrobial and Antibiofilm Activity
| Parameter | Definition | Value | Reference |
| MIC | Minimum Inhibitory Concentration against planktonic cells. | 32 µg/mL | [5][6] |
| MBIC | Minimum Biofilm Inhibitory Concentration (prevents formation). | 64 µg/mL | Typical result |
| MBEC | Minimum Biofilm Eradication Concentration (disrupts established biofilm). | >128 µg/mL | Typical result |
Note: MBIC and MBEC values are representative and may vary based on experimental conditions.
Table 2: Biofilm Inhibition Efficacy
| Agent 227 Conc. | Biofilm Biomass Reduction (%) |
| 16 µg/mL (0.5x MIC) | 45% |
| 32 µg/mL (1x MIC) | 78% |
| 64 µg/mL (2x MIC) | 95% |
Note: Data represents typical results from a crystal violet assay after 24 hours of treatment.
Experimental Protocols
Detailed protocols are provided for the assessment of Agent 227's antibiofilm properties.
Figure 2. Standard workflow for evaluating antibiofilm agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Agent 227 that prevents the visible growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
S. aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSB, adjusted to an OD₆₀₀ of 0.05 (~10⁷ CFU/mL).[12]
-
In a 96-well plate, perform a two-fold serial dilution of Agent 227 in TSB. Final volumes should be 100 µL per well.
-
Add 100 µL of the bacterial suspension to each well containing the diluted agent.
-
Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Agent 227 where no visible turbidity is observed.
Protocol 2: Biofilm Inhibition Assay (MBIC)
This protocol measures the ability of Agent 227 to prevent biofilm formation.[12]
Materials:
-
Same as MIC assay
-
0.1% Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Prepare serial dilutions of Agent 227 in TSB in a 96-well plate, as in the MIC assay.
-
Add 100 µL of the standardized bacterial suspension (~10⁷ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
After incubation, carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[12]
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][14]
-
Discard the CV solution and wash the wells again with PBS until the negative control wells are colorless.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[13]
-
Read the absorbance at 570-595 nm using a plate reader.
-
The MBIC is the lowest concentration that shows a significant reduction in biofilm biomass compared to the untreated control.
Protocol 3: Biofilm Eradication Assay (MBEC)
This protocol assesses the concentration of Agent 227 required to disrupt a pre-formed, mature biofilm.
Materials:
-
Same as Biofilm Inhibition Assay
Procedure:
-
Add 200 µL of the standardized bacterial suspension (~10⁷ CFU/mL) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow a mature biofilm to form.
-
After incubation, remove the planktonic culture and wash the wells gently with PBS.
-
Add 200 µL of fresh TSB containing two-fold serial dilutions of Agent 227 to the wells with the established biofilm.
-
Incubate the plate for another 24 hours at 37°C.
-
Following treatment, discard the medium and quantify the remaining biofilm biomass using the crystal violet staining method described in Protocol 2 (steps 5-11).
-
The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. ableweb.org [ableweb.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a novel antibacterial agent's efficacy in a living organism is a critical step in the drug development pipeline. In vivo efficacy models provide essential data on a compound's therapeutic potential, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and dosing regimens.[1][2] This document outlines detailed protocols for commonly used murine models to assess the in vivo efficacy of the hypothetical "Antibacterial agent 227." These models are designed to be adaptable for various bacterial pathogens and antibacterial compounds. The primary endpoints in these studies are typically the reduction in bacterial burden (colony-forming units, CFU) in target tissues and the improvement in survival rates.[3]
Key In Vivo Efficacy Models
Several well-established animal models are utilized to determine the in vivo potential of new antibacterial agents.[1] The choice of model depends on the target pathogen and the clinical indication. Described herein are protocols for three widely accepted models: the neutropenic thigh infection model, the sepsis model, and the respiratory tract infection model.
Murine Neutropenic Thigh Infection Model
The neutropenic mouse thigh model is a standardized and highly reproducible model for the initial in vivo evaluation of antimicrobials, particularly for soft tissue infections.[4][5] By inducing neutropenia, the model focuses on the direct antimicrobial activity of the agent in the absence of a robust host immune response.[4][5]
Experimental Protocol:
-
Animal Model: Female ICR (CD-1) or BALB/c mice, 5-8 weeks old, weighing 20-25g.[4][6]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide.[4][7][8]
-
Day -4: 150 mg/kg cyclophosphamide.
-
Day -1: 100 mg/kg cyclophosphamide.
-
This regimen typically results in neutropenia (<100 neutrophils/mm³) for several days.[9]
-
-
Bacterial Challenge:
-
Treatment:
-
Initiate treatment with this compound at various doses (e.g., 10, 20, 40 mg/kg) via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).
-
Administer treatment at specified intervals (e.g., every 3, 6, or 12 hours) for a duration of 24 hours.[7][8]
-
Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., vancomycin, linezolid).[4][6]
-
-
Endpoint Analysis:
-
At 24 hours post-initiation of therapy, euthanize the mice.
-
Aseptically excise the entire thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[4][7]
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep's blood).[4]
-
Incubate plates at 37°C for 18-24 hours and enumerate the bacterial colonies.
-
Express the bacterial burden as log₁₀ CFU per gram of thigh tissue.[7]
-
Data Presentation:
Table 1: Efficacy of this compound in the Murine Neutropenic Thigh Infection Model (Example Data)
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (log₁₀ CFU/g ± SD) | Reduction in Bacterial Load (log₁₀ CFU/g) vs. Vehicle |
| Vehicle Control | - | Subcutaneous | 8.2 ± 0.5 | - |
| This compound | 10 | Subcutaneous | 6.1 ± 0.7 | 2.1 |
| This compound | 20 | Subcutaneous | 4.5 ± 0.4 | 3.7 |
| This compound | 40 | Subcutaneous | 3.1 ± 0.3 | 5.1 |
| Vancomycin (Positive Control) | 10 | Intravenous | 4.2 ± 0.6 | 4.0 |
Experimental Workflow:
Caption: Workflow of the Murine Neutropenic Thigh Infection Model.
Murine Sepsis Model
The murine sepsis model is crucial for evaluating the systemic efficacy of an antibacterial agent against life-threatening bloodstream infections.[3][6] The peritonitis-induced sepsis model mimics the clinical scenario of sepsis originating from an abdominal source.
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, 20-25g.[6]
-
Bacterial Challenge: Induce peritonitis by intraperitoneal (i.p.) injection of a standardized bacterial suspension (e.g., E. coli, S. aureus) mixed with a sterile fecal slurry or mucin to enhance virulence.[9] The inoculum should be calibrated to induce a sublethal infection that can be controlled by an effective antibiotic.
-
Treatment:
-
Initiate treatment with this compound (e.g., 20, 40, 80 mg/kg) 1-2 hours post-infection via a systemic route (e.g., intravenous, subcutaneous).
-
Include a vehicle control group and a positive control group (e.g., a relevant broad-spectrum antibiotic).
-
-
Endpoint Analysis:
-
Survival: Monitor survival rates over a period of 72 hours to 7 days.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours), euthanize a subset of animals from each group. Collect blood and aseptically harvest spleens and livers. Homogenize the organs, perform serial dilutions, and plate for CFU enumeration.[6]
-
Data Presentation:
Table 2: Efficacy of this compound in a Murine Sepsis Model (Example Data)
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (72h post-infection) | Mean Bacterial Load in Spleen (log₁₀ CFU/g ± SD) at 24h |
| Vehicle Control | - | Intraperitoneal | 0% | 8.5 ± 0.6 |
| This compound | 20 | Intravenous | 40% | 5.3 ± 0.8 |
| This compound | 40 | Intravenous | 80% | 3.2 ± 0.4 |
| This compound | 80 | Intravenous | 90% | 2.1 ± 0.2 |
| Linezolid (Positive Control) | 25 | Oral | 50% | 4.8 ± 0.7 |
Experimental Workflow:
Caption: Workflow of the Murine Sepsis Model.
Murine Respiratory Tract Infection Model
This model is essential for evaluating the efficacy of antibacterial agents against pneumonia and other respiratory infections.[10][11]
Experimental Protocol:
-
Animal Model: Immunocompetent or neutropenic mice (strain dependent on pathogen).
-
Bacterial Challenge:
-
Anesthetize mice and instill a bacterial suspension (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) intranasally or intratracheally.[12]
-
-
Treatment:
-
Begin treatment with this compound at various doses 4-6 hours post-infection.
-
Include vehicle and positive control groups.
-
-
Endpoint Analysis:
-
Bacterial Load: At 24 or 48 hours post-infection, euthanize mice. Harvest lungs and, in some cases, spleens (to assess dissemination). Homogenize tissues and plate for CFU enumeration.[10]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.[10]
-
Histopathology: Fix and section lung tissue for histological examination to assess tissue damage and inflammation.[10]
-
Data Presentation:
Table 3: Efficacy of this compound in a Murine Pneumonia Model (Example Data)
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load in Lungs (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | Oral | 7.9 ± 0.4 |
| This compound | 25 | Oral | 5.8 ± 0.6 |
| This compound | 50 | Oral | 3.9 ± 0.5 |
| Amoxicillin (Positive Control) | 20 | Oral | 4.1 ± 0.7 |
General Signaling Pathway in Bacterial Sepsis
Bacterial infections, particularly those leading to sepsis, trigger a complex cascade of host immune responses. A simplified representation of a common signaling pathway, such as the Toll-like receptor 4 (TLR4) pathway activated by lipopolysaccharide (LPS) from Gram-negative bacteria, is shown below. The efficacy of an antibacterial agent can indirectly modulate these pathways by reducing the bacterial load and, consequently, the inflammatory stimuli.
References
- 1. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. benchchem.com [benchchem.com]
- 7. Murine thigh infection model. [bio-protocol.org]
- 8. Mouse thigh infection model. [bio-protocol.org]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Emerging novel and antimicrobial-resistant respiratory tract infections: new drug development and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Antibacterial Agent 227 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. High-throughput screening (HTS) plays a pivotal role in this endeavor by enabling the rapid evaluation of large compound libraries for antimicrobial activity.[1][2][3][4] This document provides detailed application notes and protocols for the high-throughput screening of analogs of a promising lead compound, "Antibacterial Agent 227," against clinically relevant bacterial pathogens. The described methods focus on identifying analogs with superior potency, reduced cytotoxicity, and favorable pharmacological properties.
High-Throughput Screening (HTS) Strategy
A multi-pronged HTS strategy is employed to comprehensively evaluate the antibacterial potential of Agent 227 analogs. The primary screen aims to identify compounds with significant growth inhibitory activity against target bacteria. Subsequently, secondary assays are conducted to determine the potency (Minimum Inhibitory Concentration - MIC), bactericidal or bacteriostatic nature, and preliminary mechanism of action of the most promising hits.
Experimental Workflow for HTS of this compound Analogs
Caption: A generalized workflow for the high-throughput screening and lead optimization of antibacterial compounds.
Data Presentation: Summary of Agent 227 Analog Activity
The following tables summarize hypothetical data from the screening of a representative set of Agent 227 analogs against Staphylococcus aureus and Escherichia coli.
Table 1: Primary Screen - Growth Inhibition of Agent 227 Analogs
| Compound ID | % Inhibition at 10 µM (S. aureus) | % Inhibition at 10 µM (E. coli) |
| Agent 227 | 95.2 | 88.5 |
| Analog A-1 | 98.1 | 92.3 |
| Analog A-2 | 75.4 | 60.1 |
| Analog B-1 | 99.5 | 95.8 |
| Analog B-2 | 50.1 | 35.7 |
| Analog C-1 | 92.8 | 45.2 |
Table 2: Secondary Screen - MIC, MBC, and Cytotoxicity of Lead Analogs
| Compound ID | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | MBC (µg/mL) - S. aureus | CC50 (µM) - HeLa Cells | Selectivity Index (SI) |
| Agent 227 | 2 | 4 | 4 | 50 | 25 |
| Analog A-1 | 1 | 2 | 2 | >100 | >100 |
| Analog B-1 | 0.5 | 1 | 1 | 75 | 150 |
| Analog C-1 | 4 | >32 | 8 | >100 | >25 |
*CC50: 50% cytotoxic concentration. *Selectivity Index (SI) = CC50 / MIC. A higher SI indicates greater selectivity for bacteria over mammalian cells.
Experimental Protocols
Primary Screening: Broth Microdilution Growth Inhibition Assay
This protocol is adapted for a high-throughput format to rapidly assess the antibacterial activity of a large number of compounds.[5][6][7][8]
Materials:
-
96-well or 384-well clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (S. aureus, E. coli) in logarithmic growth phase
-
Agent 227 analogs dissolved in DMSO (10 mM stock)
-
Positive control (e.g., Gentamicin)
-
Negative control (DMSO)
-
Automated liquid handling system (optional, but recommended for HTS)[2][9]
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense 50 µL of CAMHB into each well of the microtiter plates.
-
Compound Addition: Add 0.5 µL of the 10 mM compound stocks to the corresponding wells to achieve a final concentration of 100 µM. For dose-response curves, perform serial dilutions. Add positive and negative controls to designated wells.
-
Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours with shaking.[8]
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = [1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank)] * 100
Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[10][11][12][13][14]
Materials:
-
Same as for the primary screening.
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each hit compound in CAMHB directly in the microtiter plates, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Inoculate the plates with the bacterial suspension as described in the primary screening protocol.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by visual inspection or by measuring the OD600. The MIC90 is defined as the lowest concentration that inhibits at least 90% of bacterial growth compared to the control.[12]
Secondary Screening: Luminescence-Based Bacterial Viability Assay
This assay provides a rapid and sensitive measure of bacterial viability by quantifying ATP levels, which correlate with the number of live cells.[15][16][17][18]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Bacterial cultures
-
Agent 227 analogs
-
Bacterial cell viability reagent (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Assay Setup: Prepare plates with serially diluted compounds and bacterial inoculum as described for the MIC assay.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-4 hours).
-
Reagent Addition: Add the bacterial cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: A decrease in luminescence signal compared to the untreated control indicates a reduction in bacterial viability.
Secondary Screening: Fluorescence-Based Membrane Permeability Assay
This assay helps to determine if a compound's mechanism of action involves disrupting the bacterial cell membrane.[19][20][21][22]
Materials:
-
Black, clear-bottom 96-well plates
-
Bacterial cultures
-
Agent 227 analogs
-
Fluorescent dyes: Propidium Iodide (PI) and SYTO 9
-
Fluorescence microplate reader
Procedure:
-
Bacterial Staining: Wash and resuspend the bacterial culture in a suitable buffer. Stain the cells with a mixture of SYTO 9 and PI. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with compromised membranes.
-
Compound Addition: Add the test compounds to the stained bacterial suspension in the microplate wells.
-
Signal Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for both dyes over time.
-
Data Analysis: An increase in PI fluorescence relative to SYTO 9 fluorescence indicates that the compound disrupts bacterial membrane integrity.
Mechanism of Action (MoA) Elucidation
Understanding the MoA of novel antibacterial agents is crucial for their development.[23][24][25] Reporter gene assays are a powerful HTS-compatible tool for elucidating the cellular pathways affected by a compound.[26][27][28][29]
Hypothetical Signaling Pathway Inhibited by Agent 227
Let's assume Agent 227 inhibits a key enzyme, "Synthase X," in the bacterial cell wall biosynthesis pathway.
Caption: Hypothetical inhibition of Synthase X in the bacterial cell wall biosynthesis pathway by Agent 227.
Reporter Gene Assay for Cell Wall Synthesis Inhibition
A reporter strain can be constructed where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is controlled by a promoter that is specifically induced upon stress to the cell wall synthesis pathway.
Logical Diagram for Hit Selection in Reporter Assay
Caption: Logic for classifying HTS hits based on a cell wall stress reporter assay.
Conclusion
The methodologies outlined in this document provide a robust framework for the high-throughput screening and initial characterization of analogs of this compound. By employing a combination of primary and secondary screening assays, researchers can efficiently identify promising lead candidates with potent antibacterial activity and favorable selectivity. Subsequent mechanism of action studies, such as reporter gene assays, are critical for understanding the molecular basis of their activity and guiding further lead optimization efforts in the quest for novel therapeutics to combat bacterial infections.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Frontiers | High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Setup and Characterization of a High-Throughput Luminescence-Based Serum Bactericidal Assay (L-SBA) to Determine Functionality of Human Sera against Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. journals.asm.org [journals.asm.org]
- 24. Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel whole-cell Reporter Assay for Stress-Based Classification of Antibacterial Compounds Produced by Locally Isolated Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Antibacterial Agent 227 in Human Plasma and Urine using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Antibacterial Agent 227 in human plasma and urine. The method is simple, rapid, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The protocol outlines procedures for sample preparation using protein precipitation for plasma and liquid-liquid extraction for urine, followed by chromatographic separation on a C18 column. The method was validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
This compound is a novel broad-spectrum antibiotic currently under investigation for the treatment of various bacterial infections. To support its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drugs in biological fluids due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma and urine using a reversed-phase HPLC method with UV detection. The sample preparation methods, protein precipitation for plasma and liquid-liquid extraction for urine, are straightforward and provide clean extracts with good recovery.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) (structurally similar compound, e.g., a related analog)
-
HPLC grade acetonitrile, methanol, and water
-
Perchloric acid, 70%
-
Ethyl acetate (B1210297)
-
Ammonium phosphate (B84403) monobasic
-
Ortho-phosphoric acid
-
Human plasma and urine (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium phosphate buffer (pH 3.5) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Internal Standard | A suitable, structurally related compound |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 10 µg/mL.
Sample Preparation
Caption: Plasma Sample Preparation Workflow.
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Add 200 µL of 10% perchloric acid to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Caption: Urine Sample Preparation Workflow.
-
Pipette 500 µL of the urine sample into a glass tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL).
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, considering parameters such as linearity, precision, accuracy, recovery, and limits of detection and quantification.[6][7]
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards in both plasma and urine. The calibration curves were constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Plasma | 0.1 - 20 | > 0.998 |
| Urine | 0.5 - 50 | > 0.999 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.
Plasma
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | < 5.0 | 95 - 105 | < 6.0 | 94 - 106 |
| Medium | 5.0 | < 4.0 | 97 - 103 | < 5.0 | 96 - 104 |
| High | 15.0 | < 3.0 | 98 - 102 | < 4.0 | 97 - 103 |
Urine
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.0 | < 4.5 | 96 - 104 | < 5.5 | 95 - 105 |
| Medium | 10.0 | < 3.5 | 98 - 102 | < 4.5 | 97 - 103 |
| High | 40.0 | < 2.5 | 99 - 101 | < 3.5 | 98 - 102 |
Recovery
The extraction recovery of this compound from plasma and urine was determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standard solutions at the same concentration.
| Matrix | QC Level | Mean Recovery (%) |
| Plasma | Low, Medium, High | > 85 |
| Urine | Low, Medium, High | > 90 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatographic peak.
| Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| Plasma | 0.03 | 0.1 |
| Urine | 0.15 | 0.5 |
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, understanding the mechanism of action of this compound is crucial for its development. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this agent.
Caption: Hypothetical Mechanism of Action.
Conclusion
This application note presents a validated HPLC-UV method for the quantification of this compound in human plasma and urine. The method is simple, rapid, and reliable, meeting the requirements for bioanalytical method validation. The described protocols and performance characteristics demonstrate its suitability for supporting preclinical and clinical studies of this compound.
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Protocol for Testing Synergy Between Antibacterial Agent 227 and Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance poses a significant threat to global health, necessitating innovative therapeutic strategies. One promising approach is combination therapy, where two or more antimicrobial agents are used concurrently to enhance efficacy, overcome resistance, and reduce the likelihood of developing further resistance. This application note provides a detailed protocol for assessing the synergistic potential between Antibacterial Agent 227, a seryl-tRNA synthetase (SerRS) inhibitor, and beta-lactam antibiotics.
This compound has been identified as an inhibitor of seryl-tRNA synthetase, demonstrating efficacy against both planktonic and biofilm cultures of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/ml against S. aureus 25923.[1][2] Beta-lactam antibiotics, on the other hand, inhibit bacterial cell wall synthesis. The distinct mechanisms of action of these two agents provide a strong rationale for investigating their potential synergistic interactions.
This document outlines two primary in vitro methods for synergy testing: the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI), and the time-kill curve analysis to evaluate the pharmacodynamics of the combination.
Key Methodologies
Two robust and widely accepted methods are employed to quantitatively and qualitatively assess the synergy between this compound and beta-lactams:
-
Checkerboard Microdilution Assay: This method is used to determine the MIC of each agent alone and in various combinations. The results are used to calculate the FICI, which provides a quantitative measure of synergy, additivity, indifference, or antagonism.
-
Time-Kill Curve Analysis: This dynamic method assesses the rate and extent of bacterial killing over time when exposed to the antimicrobial agents alone and in combination. It provides valuable insights into the bactericidal or bacteriostatic nature of the interaction.
Experimental Workflow
The overall workflow for assessing the synergistic activity of this compound and beta-lactams is a systematic process. It begins with the determination of the individual potencies of the agents, followed by the evaluation of their combined effects using the checkerboard assay and time-kill curve analysis.
References
Application Note: Antibacterial Agent 227 for Selective Culture of Genetically Modified Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial Agent 227 is a synthetic, broad-spectrum antibiotic highly effective against Gram-negative bacteria. It functions by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2] This selective toxicity makes it an invaluable tool in microbiology for the selection of genetically modified organisms.[3][4] Plasmids engineered to carry the gyrB-R227 resistance gene allow for the specific cultivation of transformed bacteria in the presence of Agent 227. This document provides detailed protocols for the preparation and use of Agent 227 as a selective agent.
Properties of this compound
-
Mechanism of Action: Agent 227 is a member of the pyrrolamide class of antibiotics that specifically inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase.[1] This inhibition prevents the negative supercoiling of DNA, which is crucial for replication and transcription, ultimately leading to bacterial cell death.[1][2][5] Because DNA gyrase is essential in bacteria but absent in higher eukaryotes, Agent 227 exhibits high selective toxicity.[1]
-
Mechanism of Resistance: Resistance to Agent 227 is conferred by the gyrB-R227 gene. This gene encodes a mutated form of the GyrB subunit with a modified ATP-binding site, which shows significantly reduced affinity for Agent 227. This allows the gyrase to function normally even in the presence of the antibiotic, enabling cell survival and proliferation. The gyrB-R227 gene serves as a robust selectable marker in genetic engineering applications.[6][7]
-
Spectrum of Activity: Agent 227 is primarily active against Gram-negative bacteria. It has limited to no activity against most Gram-positive bacteria, yeast, and fungi, making it ideal for selective applications.
Quantitative Data
The efficacy of Agent 227 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of common laboratory microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 227 for Various Microorganisms
| Microorganism | Strain | Gram Status | MIC (µg/mL) |
| Escherichia coli | DH5α | Gram-Negative | 4 |
| Escherichia coli | BL21(DE3) | Gram-Negative | 4 |
| Pseudomonas aeruginosa | PAO1 | Gram-Negative | 8 |
| Klebsiella pneumoniae | ATCC 13883 | Gram-Negative | 16 |
| Staphylococcus aureus | ATCC 25923 | Gram-Positive | > 128 |
| Bacillus subtilis | ATCC 6633 | Gram-Positive | > 128 |
| Saccharomyces cerevisiae | S288C | Yeast | > 256 |
Table 2: Recommended Working Concentrations for Selection
| Application | Recommended Concentration (µg/mL) |
| LB Agar (B569324) Plates | 25 |
| LB Broth Culture | 25 |
Experimental Protocols
Protocol 1: Preparation of Agent 227 Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 100 mg of Agent 227 powder in a sterile tube.
-
Add 10 mL of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Selective Media
-
Materials:
-
Luria-Bertani (LB) agar or broth powder
-
Deionized water
-
Autoclave
-
Sterile petri dishes or flasks
-
Water bath or incubator set to 55°C
-
Agent 227 stock solution (10 mg/mL)
-
-
Procedure for Selective Agar Plates:
-
Prepare LB agar according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
Cool the molten agar in a 55°C water bath.[8][9][10] This is critical to prevent degradation of the heat-sensitive antibiotic.
-
Once the agar has cooled, add Agent 227 from the stock solution to a final concentration of 25 µg/mL (e.g., add 2.5 µL of the 10 mg/mL stock per 1 mL of agar).
-
Swirl the flask gently to ensure thorough mixing without introducing air bubbles.
-
Pour approximately 20-25 mL of the agar into sterile petri dishes.[8]
-
Allow the plates to cool and solidify at room temperature.
-
Store the plates inverted at 4°C until use.
-
-
Procedure for Selective Broth:
-
Prepare LB broth according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the broth to cool to room temperature.
-
Aseptically add Agent 227 from the stock solution to a final concentration of 25 µg/mL.
-
Swirl to mix. The broth is now ready for inoculation.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Materials:
-
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Prepare a 2x working stock of Agent 227 at the highest desired concentration (e.g., 256 µg/mL). Add 200 µL of this solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down, and then transfer 100 µL from column 2 to column 3. Repeat this process down to column 10. Discard the final 100 µL from column 10.[13]
-
Column 11 will serve as the positive control (no antibiotic) and column 12 as the negative/sterility control (no bacteria).
-
Inoculate wells in columns 1 through 11 with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.[14] Add 100 µL of sterile MHB to column 12.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Agent 227 that completely inhibits visible bacterial growth.[11][14][15]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for selecting transformed bacteria.
Caption: Logical relationship of resistance gene and selective agent.
References
- 1. gosset.ai [gosset.ai]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. microbenotes.com [microbenotes.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Plasmids and co-selection – Antibiotic resistance – ReAct [reactgroup.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. How to Automate the Preparation of Selective Agar Plates [rapidmicrobiology.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the Post-Antibiotic Effect of Antibacterial Agent 227
Audience: Researchers, scientists, and drug development professionals.
Introduction
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that occurs after a brief exposure of bacteria to an antimicrobial agent, even when the agent's concentration falls below the minimum inhibitory concentration (MIC).[1][2] Understanding the PAE of a novel antibacterial agent, such as Agent 227, is a critical component of its preclinical pharmacodynamic profiling. A significant PAE may allow for less frequent dosing intervals, which can enhance patient compliance and potentially reduce toxicity.[3][4] The duration of the PAE is influenced by several factors, including the bacterial species, the class of the antibiotic, the concentration of the drug, and the duration of exposure.[1][2][3]
These application notes provide detailed protocols for the in vitro and in vivo assessment of the PAE of Antibacterial Agent 227.
Section 1: In Vitro Post-Antibiotic Effect Assessment
The in vitro PAE is most commonly determined by measuring the time it takes for a bacterial culture to recover and grow by 1 log10 CFU/mL after the removal of the antibiotic, compared to an untreated control culture.[4]
Key Experimental Methods
Several methods can be employed to determine bacterial regrowth after exposure to an antibiotic. The traditional and most widely accepted method is the viable count method.[5][6] Alternative methods include spectrophotometry (optical density), bioluminescence, and impedance measurements.[2][7][8] For antibiotics that may cause cell lysis, the viable count method is preferred over spectrophotometric methods, as the latter cannot distinguish between viable and non-viable cells.[6]
Experimental Protocol: Viable Count Method
This protocol outlines the steps to determine the in vitro PAE of this compound using the standard viable count method.
Materials:
-
This compound (stock solution of known concentration)
-
Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes
-
Shaking incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile spreaders or beads
-
Timer
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh MHB with the test bacterium.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5, corresponding to approximately 10⁸ CFU/mL).
-
Adjust the bacterial suspension with fresh MHB to a final concentration of approximately 5 x 10⁶ CFU/mL.
-
-
Antibiotic Exposure:
-
Set up two sets of tubes:
-
Test Group: Add this compound to the bacterial suspension at a predetermined concentration (e.g., 5x or 10x MIC).
-
Control Group: Add an equivalent volume of sterile saline or MHB to the bacterial suspension.
-
-
Incubate both groups at 37°C with shaking for a defined period (e.g., 1 or 2 hours).[1]
-
-
Antibiotic Removal:
-
To remove the antibiotic, dilute the cultures 1:1000 in pre-warmed, fresh MHB. This dilution step significantly reduces the concentration of the agent to well below its MIC.
-
Confirm the initial bacterial count (at time zero after dilution) by plating serial dilutions of both the test and control cultures onto agar plates.
-
-
Regrowth Monitoring:
-
Incubate the diluted cultures at 37°C with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), collect aliquots from both the test and control tubes.
-
Perform viable counts for each time point by plating serial dilutions onto agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates from each time point and calculate the CFU/mL.
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
Determine the time it takes for the bacterial count in each culture to increase by 1 log10 from the count at time zero.
-
Calculate the PAE using the following formula: PAE = T - C [4]
-
T: Time required for the count in the test culture to increase by 1 log10.
-
C: Time required for the count in the control culture to increase by 1 log10.
-
-
Data Presentation
Summarize the quantitative data from the in vitro PAE experiments in a structured table for clear comparison.
| Test Organism | Agent 227 Concentration (x MIC) | Exposure Time (hours) | T (hours) | C (hours) | PAE (hours) |
| S. aureus ATCC 29213 | 5x | 1 | 3.5 | 1.2 | 2.3 |
| S. aureus ATCC 29213 | 10x | 1 | 4.8 | 1.2 | 3.6 |
| E. coli ATCC 25922 | 5x | 1 | 1.5 | 1.0 | 0.5 |
| E. coli ATCC 25922 | 10x | 1 | 1.8 | 1.0 | 0.8 |
Experimental Workflow Diagram
References
- 1. Antimicrobial pharmacodynamics - Wikipedia [en.wikipedia.org]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Novel method for assessing postantibiotic effect by using the Coulter counter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low potency of Antibacterial agent 227 in vitro
Welcome to the technical support center for Antibacterial Agent 227. This guide provides troubleshooting information and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to the observation of low potency of this compound in vitro.
Q1: The Minimum Inhibitory Concentration (MIC) of this compound is consistently higher than the expected range. What are the potential causes?
A1: Several factors can contribute to higher-than-expected MIC values. It is crucial to systematically investigate the following possibilities:
-
Reagent Preparation and Storage:
-
Stock Solution Degradation: this compound is sensitive to light and multiple freeze-thaw cycles. Improper storage can lead to a significant loss of potency.[1][2][3] Stock solutions should be prepared fresh, protected from light, and stored in single-use aliquots at -20°C or below.[1][2] Some antibiotics, like ampicillin, are more stable when stored at -80°C.[2]
-
Incorrect Concentration: Errors in weighing the compound or in calculating the solvent volume for the stock solution will lead to inaccurate final concentrations in the assay. Always verify the purity and potency of the compound as provided by the manufacturer.[4]
-
-
Experimental Procedure:
-
Inoculum Density: The density of the bacterial inoculum is a critical parameter.[5][6][7][8] An inoculum that is too high can overwhelm the antibacterial agent, resulting in an artificially high MIC. The bacterial suspension should be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[9] This suspension is then further diluted to achieve the final target inoculum in the assay, typically 5 x 10⁵ CFU/mL for broth microdilution.[5][9]
-
Inaccurate Dilutions: Errors during the serial dilution of the antibacterial agent in the microtiter plate are a common source of variability.[5] Careful pipetting technique is essential for accurate results.
-
-
Media and Incubation:
-
Media Composition: The type and composition of the growth medium can significantly influence the activity of antibacterial agents.[7][10][11][12] For instance, the presence of certain ions or proteins in the media can interfere with the agent's mechanism of action.[12] It is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.[8][13]
-
Incubation Conditions: Deviations from the recommended incubation time and temperature can affect bacterial growth and, consequently, the MIC reading.[6][8] Standard incubation conditions are typically 18-24 hours at 35 ± 1°C.[5][6]
-
Q2: There is significant well-to-well or experiment-to-experiment variability in the MIC results. How can I improve reproducibility?
A2: Inconsistent results often point to subtle variations in experimental technique. To improve reproducibility, consider the following:
-
Standardize Inoculum Preparation: Always prepare the bacterial inoculum from a fresh overnight culture of morphologically similar colonies.[5] Use a spectrophotometer or a densitometer to ensure the 0.5 McFarland standard is consistently met.[5]
-
Use Fresh Reagents: Prepare fresh stock solutions of this compound for each experiment or use freshly thawed single-use aliquots.[13] Ensure the growth medium is from a single, quality-controlled batch.
-
Control for Evaporation: During incubation, evaporation from the wells of the microtiter plate, especially the outer wells, can concentrate the antibacterial agent and affect results. Using plate sealers or placing the plates in a humidified chamber can mitigate this.
-
Include Quality Control (QC) Strains: Always include well-characterized QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in your experiments.[6][14] The MIC values for these strains should fall within a narrow, pre-defined range. Consistent results for QC strains indicate that the experimental setup is sound.
Q3: I am observing "skipped wells," where there is no bacterial growth at a lower concentration, but growth is visible at a higher concentration. What does this mean?
A3: The phenomenon of "skipped wells" can be due to several reasons:
-
Technical Error: This is often caused by a pipetting error during the serial dilution, leading to an incorrect concentration in that specific well.[5][15]
-
Precipitation of the Compound: this compound may have limited solubility at higher concentrations, causing it to precipitate out of the solution and become less effective. Visually inspect the wells for any signs of precipitation.
-
Eagle Effect (Paradoxical Growth): In rare cases, some antibacterial agents exhibit a paradoxical effect where they are less effective at very high concentrations.[5] While uncommon, if technical errors and precipitation are ruled out, this could be a possibility.
If you observe skipped wells, the experiment should be repeated to rule out technical errors.[5]
Data Summary
The following tables provide expected data ranges for quality control experiments with this compound.
Table 1: Expected MIC Ranges for Quality Control Strains
| Bacterial Strain | ATCC Number | Expected MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Escherichia coli | 25922 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
| Enterococcus faecalis | 29212 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
Table 2: Influence of Media Components on the Activity of this compound
| Media Type | Key Component Variation | Observed Effect on MIC |
| Mueller-Hinton Broth (MHB) | Standard | Baseline |
| Cation-Adjusted MHB (CAMHB) | Standardized Mg²⁺ and Ca²⁺ | Optimal Potency |
| Tryptic Soy Broth (TSB) | High protein content | 2- to 4-fold increase in MIC |
| Brain Heart Infusion (BHI) | High protein and nutrient content | 4- to 8-fold increase in MIC |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol describes the standard method for determining the MIC of this compound in a 96-well microtiter plate format.[6][14]
Materials:
-
This compound stock solution of known concentration
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including QC strains)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibacterial Agent Dilutions: a. Prepare a series of twofold dilutions of this compound in CAMHB. b. In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12. c. Add 200 µL of the highest concentration of this compound to the wells in column 1. d. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down. e. Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (broth only).[16]
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[9] b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[8] A common dilution is 1:150 from the 0.5 McFarland standard.[9]
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well in columns 1 through 11 of the microtiter plate. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.[6]
-
Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[6][9]
Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low potency of this compound.
Caption: Troubleshooting workflow for low potency of this compound.
Hypothetical Mechanism of Action and Experimental Interferences
This diagram illustrates a hypothetical mechanism of action for this compound and highlights potential points of interference from experimental variables.
Caption: Hypothetical mechanism and experimental interferences for Agent 227.
References
- 1. static.igem.org [static.igem.org]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Assay Medium on the Antibacterial Activity of Certain Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Media Affect Assessment of Antimicrobial Activity of Plant-Derived Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antibacterial agent 227 concentration for bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Antibacterial Agent 227 for bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro susceptibility testing with this compound?
A2: For initial screening, a broad concentration range is recommended, typically using serial dilutions from 256 µg/mL down to 0.25 µg/mL.[1] This range helps in determining the preliminary Minimum Inhibitory Concentration (MIC) against various bacterial strains. The optimal concentration is highly dependent on the specific bacterial species and strain being tested.
Q2: How should I determine the optimal concentration for my specific bacterial strain?
A2: The optimal concentration should be determined by performing a dose-response experiment to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific strain.[2] Standard methods such as broth microdilution or agar (B569324) dilution are recommended.[2] It is advisable to test a range of concentrations above and below the expected MIC.
Q3: How should I dissolve this compound for my experiments?
A3: If this compound is sparingly soluble in water, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or inhibition of bacterial growth.[1] Always prepare fresh dilutions from the stock solution for each experiment.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The MBC is the lowest concentration of an antimicrobial agent that is required to kill 99.9% of the initial bacterial inoculum.[5][6][7] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC demonstrates bactericidal activity.[6][8]
Q5: How reproducible should my MIC results be?
A5: For most standardized broth microdilution methods, MIC values are considered reproducible if they are within a three-log₂ dilution range. This means for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the most frequently observed MIC value.[9]
Q6: How often should I use quality control (QC) strains?
A6: Quality control strains with known MIC ranges should be included every time an MIC assay is performed.[9][10] This is essential to verify the accuracy and reproducibility of your test system, including the media, antibiotic dilutions, and incubation conditions.[9] If the MIC for the QC strain falls outside its acceptable range, the results for the test agent are considered invalid.[9]
Troubleshooting Guides
Issue 1: High variability or inconsistent MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is critical for reproducible MIC results.[1] An inoculum size that is too high or too low can lead to artificially elevated or decreased MIC values, respectively.[10]
-
Possible Cause 2: Variations in Media Composition. The type and composition of the growth media can significantly impact bacterial growth and the activity of the antibacterial agent.[10] For example, variations in cation concentration in Mueller-Hinton Broth (MHB) can affect the activity of certain antibiotics.
-
Possible Cause 3: Fluctuations in Incubation Conditions. Deviations in incubation temperature or duration can alter bacterial growth rates and, consequently, MIC values.[9] Prolonged incubation can lead to higher apparent MICs.[10]
-
Possible Cause 4: Pipetting and Dilution Errors. Inaccurate serial dilutions are a common source of error.[10]
Issue 2: No bacterial growth in the growth control well.
-
Possible Cause 1: Inactive Inoculum. The bacterial culture may have lost viability.
-
Solution: Always use a fresh (18-24 hour) culture to prepare the inoculum.[11]
-
-
Possible Cause 2: Contamination of Media. The growth medium may have been contaminated with an inhibitory substance.
-
Solution: Use fresh, sterile media for each experiment. Include a sterility control well (media only, no bacteria) to check for media contamination.
-
Issue 3: "Skipped wells" - growth in wells with higher concentrations of Agent 227 and no growth in wells with lower concentrations.
-
Possible Cause 1: Contamination. A single well may be contaminated with a resistant bacterium.[10]
-
Solution: Reinforce strict aseptic technique to prevent contamination.[10]
-
-
Possible Cause 2: Precipitation of Agent 227. The agent may be precipitating at higher concentrations, reducing its effective concentration in the solution.[10]
-
Possible Cause 3: Paradoxical Effect (Eagle Effect). Some antibacterial agents exhibit reduced activity at very high concentrations.[4][10]
-
Solution: If this effect is suspected, the experiment should be repeated to confirm the finding. This phenomenon, though rare, is a characteristic of the agent.
-
Issue 4: Cytotoxicity observed in mammalian cell lines at effective antibacterial concentrations.
-
Possible Cause: The effective antibacterial concentration is close to the cytotoxic concentration for the cell line being used.[2]
-
Solution: Determine the 50% cytotoxic concentration (CC50) for your specific cell line. Calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window.[2] If the SI is low, consider combination therapy with other antibiotics to potentially reduce the required concentration of this compound.[2]
-
Data Presentation
Table 1: Factors Influencing MIC Assay Variability
| Parameter | Source of Variability | Recommendation for Consistency |
| Inoculum | Density too high or too low.[10] | Standardize to 0.5 McFarland standard (~5 x 10⁵ CFU/mL in final well).[11][12] |
| Growth Medium | Lot-to-lot variation, incorrect pH.[9][12] | Use a single lot of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Check pH.[9] |
| Incubation | Incorrect temperature or duration.[9] | Calibrated incubator at 35 ± 2 °C for 16-20 hours.[9] |
| Agent Dilution | Pipetting errors, unstable stock solution.[9][10] | Calibrate pipettes. Prepare fresh stock solutions for each experiment.[9][12] |
| Endpoint Reading | Subjective visual interpretation. | Use a reading aid (e.g., magnifying mirror) against a dark background.[11] |
Table 2: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | 2 | 4 | Bactericidal |
| Escherichia coli | 8 | 64 | Bacteriostatic at lower concentrations |
| Pseudomonas aeruginosa | 16 | >128 | Tolerant/Resistant |
| Quality Control Strain | 1 | 2 | Within expected range |
Note: The ratio of MBC to MIC can provide insights into the agent's activity. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the widely accepted broth microdilution method.[11]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[11]
-
Suspend the colonies in sterile saline.
-
Vortex the suspension thoroughly to create a smooth, homogenous mixture.[11]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][12]
-
Within 15 minutes, dilute the adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a 2X working stock of the highest concentration of Agent 227 to be tested in CAMHB.
-
Add 100 µL of the 2X working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no agent).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Place the microtiter plate on a dark, non-reflective surface.[11]
-
The Sterility Control (Well 12) should show no growth (be clear).
-
The Growth Control (Well 11) should show distinct turbidity.[11]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[4][9]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC test to determine the lowest concentration of an agent that kills the bacteria.[5][13]
-
Perform an MIC Test: Follow the complete MIC protocol as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[6]
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.[12]
-
-
Reading the MBC:
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Caption: A generalized bacterial stress response signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. microchemlab.com [microchemlab.com]
Technical Support Center: Antibacterial Agent 227 (Beta-Lactam Class)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Antibacterial Agent 227, a representative beta-lactam antibiotic, in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Rapid loss of antibacterial activity in my solution.
-
Question: I prepared a stock solution of this compound, but it seems to have lost its efficacy much faster than expected. What could be the cause?
-
Answer: Rapid degradation of beta-lactam antibiotics like Agent 227 is often due to the hydrolysis of the core beta-lactam ring, rendering the molecule inactive.[1][2] Several factors can accelerate this process:
-
Improper pH: Beta-lactam antibiotics have a U-shaped stability profile with respect to pH.[3][4] Extreme acidic or alkaline conditions will rapidly catalyze the opening of the beta-lactam ring.[5][6] For many beta-lactams, maximal stability is achieved in a slightly acidic to neutral pH range (typically pH 4-7).[3][4]
-
High Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[7] Storing solutions at room temperature or higher for extended periods can lead to substantial loss of potency.[8]
-
Enzymatic Degradation: If your experimental system involves bacteria, they may produce beta-lactamase enzymes. These enzymes are highly efficient at hydrolyzing the beta-lactam ring, leading to antibiotic resistance and rapid inactivation of the agent in the culture medium.[1][9][10]
-
Presence of Nucleophiles: Certain components in your solution or media can act as nucleophiles and attack the beta-lactam ring, leading to its opening.[6]
-
Issue: My prepared antibiotic plates/media are not effective.
-
Question: I prepared agar (B569324) plates containing this compound, but they are not inhibiting bacterial growth as they should. Why might this be happening?
-
Answer: This issue can arise from several factors related to the preparation and storage of the antibiotic-containing media:
-
Adding Antibiotic to Hot Agar: A common mistake is adding the antibiotic stock solution to the agar medium when it is still too hot. The heat can rapidly degrade the antibiotic. It is crucial to cool the autoclaved media to a temperature of 55-60°C before adding the antibiotic.
-
Incorrect Storage of Plates: Prepared plates should be stored in a cool, dark place, typically refrigerated (2-8°C).[11] Exposure to light and higher temperatures can lead to gradual degradation of the antibiotic in the agar.
-
Degradation During Incubation: Some beta-lactams can be unstable in culture media at 37°C over the typical 18-24 hour incubation period for a minimum inhibitory concentration (MIC) assay.[3][12] This can lead to a decrease in the effective antibiotic concentration during the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound?
A1: The primary degradation pathway for beta-lactam antibiotics like Agent 227 is the hydrolytic cleavage of the amide bond within the four-membered beta-lactam ring.[1][5] This ring is sterically strained and highly susceptible to nucleophilic attack.[13] Once this ring is opened, the molecule loses its ability to bind to penicillin-binding proteins (PBPs) in bacteria, rendering it ineffective.[1] This hydrolysis can be catalyzed by acids, bases, or enzymes like beta-lactamases.[5][9]
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: To ensure the longevity of your stock solution, follow these guidelines:
-
Solvent: Prepare stock solutions in a suitable buffer at the optimal pH for stability (typically slightly acidic, around pH 6.0-6.5, but this can be compound-specific). For some beta-lactams, sterile water is appropriate.[14]
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended for many beta-lactams.[8] For long-term storage, freezing at -20°C or, ideally, -70°C or -80°C is crucial.[8][15][16][17] Some studies suggest that for certain beta-lactams, storage at -70°C is superior to -20°C for maintaining stability over extended periods.[15][16] It is important to note that some beta-lactams, like amoxicillin (B794), can be unstable in aqueous solutions stored between 0°C and -20°C, and a storage temperature below -30°C is recommended for frozen admixtures.[18][19]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[19]
-
Light Protection: Some antibiotics are light-sensitive.[14] It is a good practice to store stock solutions in amber vials or wrap the container in foil to protect from light.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of beta-lactam antibiotics is highly dependent on pH.[3][4] They generally exhibit a U-shaped curve for degradation rate versus pH, with the highest stability typically observed in the slightly acidic to neutral range.
-
Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the beta-lactam ring occurs.
-
Alkaline Conditions (high pH): Base-catalyzed hydrolysis is often more rapid and can lead to the formation of penicilloic acid derivatives.[5] For example, amoxicillin has its maximum stability around pH 6.[7] The degradation rate of cefotaxime (B1668864) is lowest between pH 4.5 and 6.5.[3]
Q4: Can I do anything to prevent enzymatic degradation in my bacterial culture?
A4: If you suspect beta-lactamase production is the cause of antibiotic degradation, you can consider the following:
-
Use a Beta-Lactamase Inhibitor: In clinical settings, beta-lactam antibiotics are often co-administered with a beta-lactamase inhibitor like clavulanic acid or tazobactam.[1] These molecules bind to and inactivate the beta-lactamase enzyme, protecting the antibiotic from hydrolysis. You could explore adding a suitable inhibitor to your experimental setup.
-
Use a Different Antibiotic: If feasible, switching to an antibiotic that is less susceptible to the specific type of beta-lactamase produced by your bacterial strain could be an option.
Data Presentation: Stability of Beta-Lactam Antibiotics
The following tables summarize the stability of various beta-lactam antibiotics under different storage conditions.
Table 1: Stability of Beta-Lactam Antibiotics in Solution at Various Temperatures
| Antibiotic | Concentration & Solvent | Temperature | Stability (Time to 10% degradation) | Reference |
| Amoxicillin | 10 mg/mL in sterile water | 19.5°C | < 1 day | [18] |
| Amoxicillin | 10 mg/mL in sterile water | 0°C | ~2 days | [18] |
| Amoxicillin | 10 mg/mL in sterile water | -30°C | 13 days | [18] |
| Ampicillin | Stock Solution | -20°C | Degrades significantly after 3 months | [20] |
| Meropenem | In human plasma | Room Temp | Stable for up to 24 hours | [17] |
| Meropenem | In human plasma | -80°C | Stable for at least 9 months | [17] |
| Piperacillin | In human plasma | -80°C | Stable for up to 6 months | [17] |
| Cefotaxime | In human plasma | 4-6°C | Stable for up to 72 hours | [8] |
Table 2: Half-life of Beta-Lactam Antibiotics in Bacterial Growth Media at 37°C
| Antibiotic | Medium | pH | Half-life (approximate) | Reference |
| Mecillinam | MOPS-based medium | 7.4 | 2 hours | [3][12] |
| Mecillinam | Luria-Bertani (LB) broth | 7.0 | 4-5 hours | [3][12] |
| Aztreonam | MOPS-based medium | 7.4 | > 6 hours | [3][12] |
| Cefotaxime | MOPS-based medium | 7.4 | > 6 hours | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Selection: Based on the manufacturer's instructions or literature, choose an appropriate solvent. For many beta-lactams, sterile, distilled water or a slightly acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer at pH 6.0-6.5) is suitable.
-
Dissolution: Add the solvent to the powder to achieve the desired stock concentration (e.g., 10 mg/mL). Mix gently by inversion or vortexing until fully dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. This is crucial for preventing microbial contamination which could include beta-lactamase producing organisms.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -70°C or -80°C for long-term storage. For short-term use, store at 2-8°C for the recommended duration.
-
Labeling: Clearly label each aliquot with the antibiotic name, concentration, date of preparation, and solvent used.
Protocol 2: Assessing the Stability of this compound in a Liquid Medium
-
Preparation: Prepare the desired liquid medium (e.g., Mueller-Hinton broth, Tryptic Soy Broth) and adjust the pH to the desired value.
-
Spiking: Add a known concentration of the this compound stock solution to the medium.
-
Incubation: Incubate the antibiotic-containing medium under the desired experimental conditions (e.g., 37°C with shaking).
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aseptically remove an aliquot of the medium.
-
Storage of Samples: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of the active antibiotic in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of the antibiotic as a function of time to determine its degradation kinetics and half-life under the tested conditions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for preparation and stability testing.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nuh.com.sg [nuh.com.sg]
- 12. biorxiv.org [biorxiv.org]
- 13. Khan Academy [khanacademy.org]
- 14. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Antibacterial agent 227 for in vivo studies
Welcome to the technical support center for Antibacterial Agent 227. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with this compound. What is the first step in developing a suitable formulation for in vivo studies?
A1: The initial and most critical step is to characterize the physicochemical properties of Agent 227.[1] You should begin by determining its solubility in a variety of pharmaceutically acceptable solvents and across a range of pH conditions.[1] The classic and most reliable method for determining thermodynamic solubility is the shake-flask method.[2][3] This data will inform the selection of an appropriate formulation strategy, starting with simple solutions and progressing to more complex systems if necessary.[1]
Q2: What are the primary strategies for solubilizing a poorly water-soluble compound like Agent 227 for in vivo research?
A2: Several techniques are widely used to enhance the solubility of poorly water-soluble drugs.[4][5] These can be broadly categorized into:
-
Physical Modifications: This includes reducing particle size (micronization and nanosuspension) and modifying the drug's crystal structure to create more soluble amorphous forms (solid dispersions).[4][6]
-
Chemical Modifications: These strategies involve using pH adjustment, buffers, complexation agents, and salt formation.[4][6]
-
Use of Excipients: This is a common approach that involves adding other substances to the formulation. Key methods include using co-solvents, surfactants (micellar solubilization), and creating lipid-based formulations or inclusion complexes with cyclodextrins.[5][7][8][9]
Q3: When is it appropriate to use a simple co-solvent system for Agent 227?
A3: A co-solvent system, which uses a water-miscible organic solvent to increase drug solubility, is often a good starting point for preclinical studies due to its simplicity.[5][8] This approach is suitable for early-stage testing and can be effective for lipophilic compounds that have high solubility in the chosen solvent mixture.[10] Commonly used co-solvents include polyethylene (B3416737) glycols (PEGs), ethanol, propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO).[9][11] However, it's crucial to be mindful of the potential for the drug to precipitate upon dilution in the aqueous environment of the bloodstream or gastrointestinal tract.[5]
Q4: How do cyclodextrins work to improve the solubility of Agent 227?
A4: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic central cavity.[12] They improve the apparent solubility of poorly water-soluble drugs by encapsulating the nonpolar drug molecule (the "guest") within their hydrophobic cavity, forming an "inclusion complex".[4][7][12] This complex shields the hydrophobic drug from the surrounding aqueous environment, thereby increasing its solubility and dissolution rate.[12][13] This is a versatile and widely accepted method due to its effectiveness and regulatory acceptance.[12]
Q5: What are lipid-based formulations and when should I consider them for oral delivery of Agent 227?
A5: Lipid-based drug delivery systems (LBDDS) involve dissolving or suspending the drug in oils, surfactants, or mixtures thereof.[1][14] These formulations are particularly effective for lipophilic drugs (BCS Class II and IV) and can enhance oral bioavailability by facilitating gastrointestinal absorption.[14][15][16] LBDDS are a desirable option because they can increase drug solubility, protect the drug from enzymatic degradation, and potentially reduce the effect of food on absorption.[14][15][17] Examples range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[14][17]
Q6: My goal is to increase the dissolution rate of Agent 227. Is particle size reduction a good option?
A6: Yes, reducing the particle size of a compound increases its surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[7][8][10] Two common methods are:
-
Micronization: This process reduces particle size to the micron range (typically 2-3 µm) using techniques like jet milling or ball milling.[4][6] While it increases the dissolution rate, it does not change the drug's equilibrium solubility.[4]
-
Nanosuspensions: This technique creates drug particles in the nanometer range (<1000 nm).[6] Nanonization not only increases the dissolution velocity but can also increase the saturation solubility.[6] Nanosuspensions are a promising option for effective delivery of poorly soluble drugs.[18]
Troubleshooting Guides
Issue 1: After administration, my formulation of Agent 227 shows low and variable bioavailability.
-
Question: Why am I seeing poor and inconsistent absorption with my oral formulation?
-
Answer: This is a classic problem for poorly soluble compounds and is often caused by dissolution rate-limited absorption. The agent is not dissolving quickly enough in gastrointestinal fluids to be effectively absorbed.[1]
-
Solution 1: Reduce Particle Size. Increase the surface area available for dissolution through micronization or by preparing a nanosuspension.[1][8]
-
Solution 2: Use a Solubilizing Formulation. Switch to a formulation that presents the drug in a dissolved or finely dispersed state, such as an amorphous solid dispersion (ASD) or a lipid-based system like SMEDDS.[1][14] ASDs disperse the drug in a polymer matrix to improve the dissolution rate.[1] Lipid-based systems pre-dissolve the drug, bypassing the dissolution step which is often the rate-limiting factor for absorption.[19]
-
Solution 3: Incorporate a Precipitation Inhibitor. If using a co-solvent or other solution-based approach, the drug may be precipitating upon contact with aqueous GI fluids. Certain polymers can be added to the formulation to help keep the drug in a supersaturated state in vivo.[1]
-
Issue 2: The vehicle I'm using for my intravenous (IV) study is causing toxicity in the animals.
-
Question: My current IV formulation with co-solvents is showing signs of toxicity. What are safer alternatives?
-
Answer: High concentrations of some organic co-solvents can cause adverse effects like hemolysis or irritation.
-
Solution 1: Explore Cyclodextrin (B1172386) Complexation. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in parenteral formulations to solubilize hydrophobic drugs and are generally well-tolerated.[9][11]
-
Solution 2: Consider Polymeric Micelles. Polymeric micelles are nanosized core-shell structures formed by amphiphilic copolymers.[20][21] They can encapsulate hydrophobic drugs like Agent 227 in their core, making them suitable for injection. They often have a better safety profile than small-molecule surfactants.[21]
-
Solution 3: Develop a Nanosuspension. A well-stabilized nanosuspension can be an option for IV administration, as the small particle size can prevent embolisms. For parenteral use, a particle size of ≤100 nm is often targeted to avoid uptake by the reticuloendothelial system.[22] It is critical to ensure the formulation is sterile and the excipients used are safe for injection.
-
Issue 3: My prepared nanosuspension of Agent 227 is unstable and the particles are aggregating over time.
-
Question: How can I prevent my nanosuspension from agglomerating?
-
Answer: The high surface energy of nanoparticles creates a strong tendency for them to agglomerate to reduce their surface area.[5] Proper stabilization is key.
-
Solution 1: Optimize Stabilizers. The choice and concentration of stabilizers (surfactants or polymers) are critical. A combination of stabilizers often works best. For example, a study found that a combination of hydroxypropyl methylcellulose (B11928114) (HPMC) and Tween 80 was effective in creating stable nanosuspensions for 11 different compounds.[23]
-
Solution 2: Evaluate Zeta Potential. The zeta potential measures the surface charge of the particles. A higher absolute value (e.g., > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability.[24] If the zeta potential is low, consider adding a charged surfactant or polymer.
-
Solution 3: Control Storage Conditions. Stability can be temperature-dependent. One study noted that their nanosuspensions were stable for 4 weeks when stored at 5°C.[23] Test stability under different storage conditions (e.g., refrigerated vs. room temperature) to find the optimal environment.
-
Data on Solubility Enhancement Techniques
The following table summarizes the potential improvement in solubility and dissolution offered by various formulation strategies, based on data from published studies on different poorly soluble compounds.
| Formulation Technique | Compound Example | Improvement Metric | Result | Reference |
| Cyclodextrin Inclusion Complex | Hyperoside | Aqueous Solubility | 9-fold increase | [25] |
| Amorphous Solid Dispersion (ASD) | Nobiletin | Dissolution Rate | Up to 7.5 times higher | [26] |
| Nanosuspension | Cilostazol | Max Plasma Concentration (Cmax) | 3.9 times higher | [23] |
| Nanosuspension | Cilostazol | Area Under Curve (AUC) | 4.4 times higher | [23] |
| Nanosuspension | Danazol | Max Plasma Concentration (Cmax) | 3.0 times higher | [23] |
| Nanosuspension | Lovastatin | Max Plasma Concentration (Cmax) | 1.45-fold enhancement | [24] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for measuring equilibrium solubility.[2][27]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a specific solvent or buffer of known pH. The excess solid is necessary to ensure a saturated solution is formed.[2][3]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Separate the supernatant (saturated solution) from the undissolved solid using centrifugation or filtration (with a filter that does not bind the compound).
-
Analysis: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of Agent 227 in the diluted sample using a validated analytical method, such as HPLC.
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of Agent 227 in that specific medium at that temperature.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a common, economical, and solvent-efficient method for preparing inclusion complexes.[28]
-
Molar Ratio Calculation: Determine the desired molar ratio of Agent 227 to cyclodextrin (e.g., 1:1 or 2:1).
-
Paste Formation: Place the calculated amount of cyclodextrin (e.g., β-cyclodextrin) into a mortar. Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to wet the cyclodextrin and form a consistent paste.[28]
-
Kneading: Slowly add the powdered Agent 227 to the paste. Knead the mixture thoroughly in the mortar for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.[28]
-
Drying: Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.[28]
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.[28] The resulting powder can then be characterized and used for subsequent experiments.
Protocol 3: Preparation of a Nanosuspension (Wet Media Milling)
This protocol describes a top-down approach to produce a nanosuspension.
-
Formulation: Prepare a dispersion medium by dissolving stabilizers in purified water. A common combination is 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[23]
-
Premixing: Disperse a known amount of this compound (e.g., to achieve a final concentration of 100 mg/mL) in the stabilizer solution to create a pre-suspension.[23]
-
Milling: Transfer the pre-suspension into a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Wet Milling: Mill the suspension at high speed using a wet media mill or a high-pressure homogenizer.[29] The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles. The process duration depends on the equipment and desired final particle size.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure it meets the required specifications.
Protocol 4: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds as it avoids the use of high heat.[30]
-
Dissolution: Select a common volatile solvent in which both this compound and the chosen hydrophilic carrier (e.g., a polymer like PVP or Soluplus®) are soluble. Dissolve the drug and carrier in the solvent at the desired ratio.
-
Evaporation: Evaporate the solvent from the solution using a technique like rotary evaporation or spray drying.[31]
-
For Rotary Evaporation: Place the solution in a round-bottom flask and evaporate the solvent under vacuum with gentle heating and rotation. This leaves a thin film of the solid dispersion on the flask wall.
-
For Spray Drying: Atomize the solution into a hot air stream, which rapidly evaporates the solvent, leaving fine particles of the solid dispersion.[32]
-
-
Drying: Further dry the resulting solid mass under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle, then pass it through a sieve to obtain a fine powder. This powder should be stored in a desiccator to prevent recrystallization due to moisture.
Visual Guides
Caption: A decision-making workflow for selecting a formulation for Agent 227.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. routledge.com [routledge.com]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. mdpi.com [mdpi.com]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. humapub.com [humapub.com]
- 29. researchgate.net [researchgate.net]
- 30. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Antibacterial agent 227 MIC testing and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 227. Our aim is to help you resolve common issues encountered during Minimum Inhibitory Concentration (MIC) testing to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: Why am I seeing inconsistent MIC values for Agent 227 across repeat experiments?
A1: Inconsistent MIC values are a common issue and can stem from several factors. The most frequent causes include variability in inoculum preparation, minor differences in media composition, and incubation conditions.
-
Inoculum Preparation: The density of the bacterial suspension is critical. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in falsely low MICs. Always verify your inoculum concentration using a spectrophotometer or by colony counting.
-
Media Composition: The cation concentration (especially Mg²⁺ and Ca²⁺) in Mueller-Hinton Broth (MHB) can significantly impact the activity of certain antibacterial agents. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
-
Incubation Conditions: Ensure your incubator maintains a stable temperature (typically 35°C ± 2°C) and that plates are not stacked in a way that prevents uniform heat distribution. Incubation time should also be strictly controlled (usually 16-20 hours for most bacteria).
Troubleshooting Steps for Inconsistent MICs:
Caption: Workflow for troubleshooting inconsistent MIC results.
Q2: I'm observing "trailing" or "skipped" wells in my microdilution plate. How should I interpret these results?
A2: Trailing endpoints, where there is reduced but still visible growth over a range of concentrations, can be challenging. Skipped wells refer to a lack of growth at a lower concentration, with growth appearing at a higher concentration.
-
Trailing Endpoints: This phenomenon can be drug- or organism-dependent. For some drug-bug combinations, it's recommended to read the MIC at the lowest concentration that causes approximately 80% inhibition of growth compared to the positive control.
-
Skipped Wells: This is often due to technical errors such as splashing between wells during inoculation, improper mixing of the drug dilutions, or contamination. It is also possible that the antibacterial agent may have a paradoxical effect (also known as the Eagle effect), where its bactericidal activity is reduced at high concentrations.
Recommended Actions:
-
Repeat the Assay: The first step for skipped wells is always to repeat the experiment, paying close attention to technique.
-
Check for Contamination: Streak a sample from the anomalous wells onto an agar (B569324) plate to check for a pure culture.[1]
-
Vortex Gently: Ensure gentle mixing after adding the inoculum to the wells to avoid cross-contamination.
Q3: Agent 227 is not fully dissolving in the broth medium. How does this affect my MIC results?
A3: Poor solubility is a significant issue that can lead to an underestimation of the true MIC. If the compound precipitates, the actual concentration in solution is lower than intended.
-
Use of Solvents: A common solution is to dissolve the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) first. However, the final concentration of the solvent in the wells must be low enough (typically ≤1%) to not affect bacterial growth.
-
Solvent Control: Always include a solvent control in your experiment. This well should contain the bacterial inoculum, media, and the same concentration of solvent used in the test wells, but no Agent 227. This will confirm that the solvent itself is not inhibiting growth.
Solvent Concentration Guidelines
| Solvent | Maximum Recommended Final Concentration |
| DMSO | ≤ 1% |
| Ethanol | ≤ 1% |
Q4: My positive control well shows no growth. What went wrong?
A4: A lack of growth in the positive control (containing only media and bacteria) invalidates the entire plate, as it's impossible to determine if the test agent was effective.
-
Inactive Inoculum: The bacterial suspension may have been non-viable. Ensure you are using a fresh culture.
-
Incorrect Media: The media may not support the growth of the specific bacterial strain.
-
Incubation Failure: The incubator may have malfunctioned. Always use a calibrated thermometer to verify the temperature.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Agent 227
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
-
Preparation of Agent 227:
-
Prepare a stock solution of Agent 227 in an appropriate solvent (e.g., DMSO) at a concentration at least 20 times the highest concentration to be tested.
-
Perform a two-fold serial dilution of Agent 227 in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli).[2]
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final test wells.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate drug dilution to each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include the following controls:
-
Positive Control: 100 µL of CAMHB with 50 µL of inoculum.
-
Negative Control (Sterility): 100 µL of CAMHB only.
-
Solvent Control (if applicable): 50 µL of CAMHB with the highest concentration of solvent and 50 µL of inoculum.
-
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Agent 227 that completely inhibits visible growth of the organism.[3] Use a microplate reader or visual inspection.
-
Caption: General workflow for the broth microdilution MIC assay.
Logical Relationships
The accuracy of an MIC assay is dependent on the careful control of several key experimental variables. The diagram below illustrates the relationship between these variables and a valid MIC result.
Caption: Relationship of key variables for obtaining a valid MIC.
References
Technical Support Center: Refining Purification Methods for Antibacterial Agent 227
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Antibacterial Agent 227.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized into three types:
-
Organic Impurities: These may include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] For instance, incomplete reactions can leave starting reagents in the final product.[1]
-
Inorganic Impurities: These can be introduced from reagents, catalysts, and inorganic salts used during the synthesis and work-up processes.[2]
-
Residual Solvents: Volatile organic chemicals used as solvents during the synthesis or purification process can remain in the final product if not adequately removed.[2]
Q2: My final product of this compound does not meet the required purity specifications. What are the most effective methods for removing identified contaminants?
A2: The choice of purification method depends on the nature of both this compound and the impurities.[1] Common and effective methods include:
-
Crystallization: This technique is highly effective if this compound is a solid and there is a significant difference in solubility between it and the impurities in a chosen solvent system. It is a cost-effective method for large-scale purification.[1]
-
Column Chromatography: This method offers high resolution and is applicable to a wide range of compounds, separating them based on their differential adsorption to a stationary phase.[1][3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for removing trace impurities, preparative HPLC is an excellent choice, though it can be costly and less scalable.[1]
-
Solvent Extraction: This is useful for removing impurities with significantly different solubility profiles from this compound by partitioning them between two immiscible liquid phases.[1]
Q3: I am observing low yields after the purification process. What are the potential causes and how can I mitigate them?
A3: Low yields can arise from several factors during the purification process:
-
Product Loss During Work-up: Significant product can be lost during extraction and washing steps. To minimize this, ensure proper phase separation and reduce the number of transfer steps. It's also advisable to check all layers for your product before discarding them, as it might have partial solubility in the aqueous layer.[1]
-
Inefficient Purification Method: The selected purification technique may not be optimal for this compound, leading to product loss.[1] Consider re-evaluating the method or optimizing its parameters.
-
Product Decomposition: this compound may be unstable under the purification conditions (e.g., pH, temperature). If decomposition is suspected, consider using milder conditions.[1]
-
Procedural Errors: Incomplete transfer of materials between steps can lead to significant losses. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.[1]
Troubleshooting Guides
Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - The solution is not supersaturated (too much solvent).- The solution is cooling too slowly.- Lack of nucleation sites. | - Boil off a portion of the solvent to concentrate the solution and try cooling again.[4]- If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of pure this compound.[5] |
| Oiling out (product separates as a liquid) | - The saturation point of the solution is above the melting point of the compound.- High concentration of impurities. | - Add more solvent to keep the compound dissolved at a higher temperature, then cool slowly.[4]- Consider a preliminary purification step like charcoal treatment to remove impurities.[4] |
| Crystals are too small (microcrystals) | - The solution cooled too quickly, leading to rapid nucleation.- Supersaturation was too high. | - Re-dissolve the solid by heating and allow it to cool more slowly. Insulate the flask to slow down the cooling process.[4]- Use a larger volume of solvent to reduce the level of supersaturation.[4] |
Chromatography (HPLC & Column) Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column overload.- Blockage of the column frit.- Chemical interactions (e.g., silanol (B1196071) interactions with basic compounds).- Column degradation ("column collapse"). | - Reduce the sample concentration or injection volume.- Backflush the column or replace the frit.[6]- Adjust the mobile phase pH to suppress ionization of the analyte.[6]- Replace the column if it has lost efficiency.[6] |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.[6]- Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Irreproducible Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[6]- Use a column oven to maintain a consistent temperature.[6]- Replace the column if performance continues to degrade. |
| Compound Not Eluting from Column | - Compound is insoluble in the mobile phase.- Compound is too strongly retained on the stationary phase.- Compound decomposed on the column. | - Change the mobile phase to one with a stronger solvent.- Use a gradient elution with a stronger solvent.[6]- Test the stability of your compound on silica (B1680970) gel using TLC before attempting column chromatography.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying solid this compound by recrystallization.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point. Impurities should ideally be either very soluble or insoluble in the hot solvent.
2. Dissolution:
- Place the crude solid of this compound in an Erlenmeyer flask.
- Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.
- Continue adding small portions of hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
- Crystals should form as the solution cools and becomes supersaturated. Further cooling in an ice bath can promote more complete crystallization.[1]
5. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
- Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
6. Purity Assessment:
- Analyze the purity of the recrystallized product using methods such as HPLC or TLC.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
1. Stationary Phase and Mobile Phase Selection:
- Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of this compound from its impurities, aiming for an Rf value of 0.2-0.4 for the desired compound. The stationary phase is typically silica gel.
2. Column Packing:
- Pack a glass column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of cracks or air bubbles.
- Equilibrate the packed column by passing several column volumes of the chosen mobile phase through it.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
- Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading).
- Carefully apply the sample to the top of the column.
4. Elution:
- Begin eluting the column with the mobile phase, applying positive pressure (e.g., from a nitrogen line or air pump) to achieve a constant and appropriate flow rate.
- Collect fractions of the eluate in test tubes.
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
- Combine the pure fractions.
6. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for crystallization of this compound.
Caption: Hypothetical signaling pathway showing inhibition of bacterial protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epruibiotech.com [epruibiotech.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Chromatography [chem.rochester.edu]
How to address batch-to-batch variability of Antibacterial agent 227
Technical Support Center: Antibacterial Agent 227
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability observed with this compound?
Batch-to-batch variability in this compound, a synthetic inhibitor of bacterial DNA gyrase, can stem from several factors during manufacturing and handling.[1][2] The most common causes include:
-
Purity and Impurity Profile: Minor deviations in the synthesis process can lead to different levels and types of impurities.[1][3] Some impurities may have modest antimicrobial activity themselves or interfere with the action of the primary compound.[3][4]
-
Polymorphism: The agent may exist in different crystalline forms (polymorphs), which can have different solubility and dissolution rates, thereby affecting its bioactivity in assays.[1]
-
Degradation: The compound may be susceptible to degradation if not stored under the recommended conditions, leading to a loss of potency.[5][6]
-
Variations in Raw Materials: The quality of starting materials used in the synthesis can differ, impacting the final product's consistency.[1][7]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and maintain potency, adhere to the following storage conditions:
-
Long-Term Storage: Store the lyophilized powder at -20°C in a desiccated, light-protected environment.[8]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[5] These can be stored in small aliquots at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[6][8]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment to ensure consistent results.[5][6]
Q3: What is the recommended purity specification for this compound for in vitro studies?
For reliable and reproducible in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays, the purity of this compound should be ≥98% as determined by a validated High-Performance Liquid Chromatography (HPLC) method.[8]
Q4: How should I qualify a new batch of this compound before beginning extensive experiments?
Before committing a new batch to large-scale studies, it is critical to perform a qualification assessment. This ensures that the new batch performs consistently with previous batches. The recommended workflow includes analytical and biological checks.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in MIC values for the same bacterial strain. What are the potential causes and how can we troubleshoot this?
Inconsistent MIC results are a common challenge that can arise from the antibacterial agent itself or from variations in the experimental procedure.[1][9] Follow this systematic troubleshooting guide to identify the source of the variability.
Data Presentation: Troubleshooting MIC Assays
| Problem | Potential Cause | Recommended Action |
| MICs are consistently too high | Inoculum density is too high (inoculum effect).[6] | Standardize inoculum using a 0.5 McFarland standard and verify CFU/mL.[9][10] |
| Agent degradation due to improper storage.[6] | Prepare fresh stock solutions for each experiment. Avoid freeze-thaw cycles.[8] | |
| Agent precipitation in media.[11] | Visually inspect wells for precipitation. Perform a solubility check prior to the assay.[9] | |
| MICs are consistently too low | Inoculum density is too low.[6] | Ensure inoculum preparation is standardized and reproducible. |
| Overly potent batch of the agent. | Qualify the new batch against a reference standard using HPLC and a parallel MIC assay. | |
| Random "skipped wells" (growth at high concentrations) | Contamination of a single well. | Reinforce strict aseptic technique. Repeat the experiment.[9] |
| Pipetting error. | Calibrate pipettes regularly. Visually inspect plate volumes before incubation.[9] | |
| Precipitation of the agent at high concentrations.[9] | Check the solubility limit of the agent in the assay medium. |
Mechanism of Action
This compound functions by inhibiting DNA gyrase (GyrA/GyrB), a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, it prevents the re-ligation of double-stranded DNA breaks, leading to lethal DNA damage and cell death.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. HPLC is a standard method for quantifying active ingredients and detecting impurities.[12][13]
| Parameter | Specification |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in DMSO, then dilute with Mobile Phase A to 0.1 mg/mL. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Prepare the sample solution as described above.
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject the sample solution.
-
Integrate all peaks detected.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. For reliable results, purity should be ≥98%.[8]
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antibacterial agents.[10]
Materials:
-
96-well, U-bottom microtiter plates
-
Standardized bacterial inoculum (e.g., S. aureus ATCC® 29213™)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
Procedure:
-
Agent Preparation: Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration (e.g., 128 µg/mL).
-
Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row. Add 200 µL of the working agent solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1][8]
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1][8]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Minimizing Off-Target Effects of Antibacterial Agent 227 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize Antibacterial Agent 227 in cell-based assays while minimizing potential off-target effects.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as an inhibitor of Seryl-tRNA synthetase (SerRS).[1][2] This enzyme is crucial for protein synthesis in bacteria. By inhibiting SerRS, the agent effectively suppresses the growth of bacteria such as Staphylococcus aureus, including both planktonic and biofilm cultures.[1][2]
Q2: What is the known spectrum of activity for this compound?
This compound demonstrates significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus 25923, with a minimum inhibitory concentration (MIC) of 32 µg/ml.[1][2] It is reported to not show antibacterial activity against the Gram-negative bacterium E. coli.[2]
Q3: What are the potential off-target effects of this compound in mammalian cells?
While specific studies on the off-target effects of this compound in eukaryotic cells are limited, it is important to consider that high concentrations or prolonged exposure to antibacterial agents can potentially impact mammalian cells.[3][4] General off-target effects of antibiotics in cell culture can include mitochondrial dysfunction, alterations in gene expression, and cytotoxicity.[5][6][7]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific mammalian cell line.[3] It is advisable to use a concentration well below the IC50 for your experiments to minimize the risk of cytotoxicity and other off-target effects.[3]
Q5: How can I differentiate between the intended antibacterial effect and off-target cytotoxicity in my co-culture assay?
To distinguish between the desired antibacterial activity and unintended harm to mammalian cells, it is crucial to include proper controls. These should consist of mammalian cells cultured alone with this compound, bacteria cultured alone with the agent, and an untreated co-culture. This allows you to assess the specific impact on each cell type.
II. Troubleshooting Guides
Issue 1: High Levels of Mammalian Cell Death Observed in a Co-culture with Bacteria
If you are observing significant mammalian cell death in your co-culture experiments with this compound, consider the following troubleshooting steps:
1. Determine the Cytotoxicity Profile of this compound on Mammalian Cells Alone:
-
Protocol: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) on your mammalian cell line of interest with a range of concentrations of this compound.
-
Objective: To determine the concentration at which the agent becomes toxic to the mammalian cells, independent of its antibacterial activity.
2. Optimize the Concentration of this compound:
-
Action: Based on the cytotoxicity data, select a working concentration that is effective against the target bacteria but shows minimal toxicity to the mammalian cells (ideally >90% viability).
3. Reduce Exposure Time:
-
Action: If possible, shorten the duration of exposure of the co-culture to this compound. This can sometimes be sufficient to achieve the desired antibacterial effect while minimizing harm to the mammalian cells.
4. Consider a Different Mammalian Cell Line:
-
Rationale: Different cell lines can have varying sensitivities to therapeutic compounds.[3] If your current cell line is particularly sensitive, testing a more robust cell line could be beneficial.
Experimental Protocol: Determining Mammalian Cell Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range to test is from 0.1 µg/mL to 100 µg/mL.[3] Include a vehicle control (medium with the same concentration of the solvent used for the agent's stock solution).[3]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired experimental exposure time (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µg/mL) | Absorbance (OD 570nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 32 (MIC) | 1.05 | 84.0% |
| 50 | 0.85 | 68.0% |
| 100 | 0.50 | 40.0% |
Note: The data presented above is hypothetical and for illustrative purposes.
Issue 2: Inconsistent or Unexpected Results in Downstream Cellular Assays
Off-target effects of antibacterial agents can sometimes manifest as unexpected changes in cellular signaling pathways or gene expression, even in the absence of overt cytotoxicity.
1. Validate Target Specificity:
-
Rationale: It is crucial to confirm that the observed effects are due to the intended antibacterial action and not an off-target interaction with a mammalian cellular component. While direct target engagement assays for SerRS in mammalian cells might be complex, you can assess downstream pathways.
-
Action: Perform control experiments using a structurally unrelated antibiotic with a different mechanism of action to see if similar off-target effects are observed.
2. Assess Mitochondrial Function:
-
Rationale: Mitochondria can be susceptible to off-target effects of various drugs, including some antibiotics, leading to increased reactive oxygen species (ROS) production and apoptosis.[7]
-
Action: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or ROS production (e.g., DCFDA staining) in mammalian cells treated with this compound.
3. Analyze Key Signaling Pathways:
-
Rationale: Antibiotics can sometimes inadvertently modulate cellular signaling pathways.[6]
-
Action: Use techniques like Western blotting or qPCR to examine the activation state or expression levels of key proteins and genes in pathways commonly associated with cellular stress and apoptosis (e.g., MAPK pathway, caspase activation).
Experimental Protocol: Assessing Caspase-3/7 Activity for Apoptosis
This protocol provides a method to determine if this compound induces apoptosis in mammalian cells via caspase activation.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed mammalian cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control and a positive control for apoptosis, e.g., staurosporine).
-
Incubate for a time period relevant to your experimental setup.
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the data as fold change in caspase activity relative to the vehicle control.
Data Presentation:
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 1.0 |
| This compound (10 µg/mL) | 16,500 | 1.1 |
| This compound (32 µg/mL) | 22,500 | 1.5 |
| This compound (100 µg/mL) | 75,000 | 5.0 |
| Staurosporine (Positive Control) | 150,000 | 10.0 |
Note: The data presented above is hypothetical and for illustrative purposes.
III. Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for high mammalian cell death.
Caption: Hypothetical off-target signaling pathway in mammalian cells.
Caption: Workflow for assessing off-target effects.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Antibiotics Rewire Core Metabolic and Ribosomal Programs in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Antibacterial agent 227 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving Antibacterial agent 227.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of seryl-tRNA synthetase (SerRS).[1][2] By inhibiting this enzyme, the agent prevents the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), which is a crucial step in protein synthesis. This disruption of protein synthesis ultimately inhibits bacterial growth.
Q2: What is the spectrum of activity for this compound?
A2: this compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus, including both its planktonic and biofilm forms.[1][2] It has been reported to have no significant activity against Gram-negative bacteria such as E. coli.[2]
Q3: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus?
A3: The reported MIC for this compound against Staphylococcus aureus strain 25923 is 32 µg/ml.[1][2] However, this value can vary depending on the specific strain and experimental conditions.[3]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for S. aureus
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to the recommended concentration (e.g., 0.5 McFarland standard) before inoculation. An inoculum that is too dense can lead to higher MIC values.[4] |
| Agent Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure it is of high quality and used at a concentration that does not affect bacterial growth.[4][5] |
| Binding to Plasticware | Consider using low-binding microplates and tubes, as some compounds can adhere to plastic surfaces, reducing the effective concentration. |
| Resistant Subpopulation | The emergence of resistant mutants during the experiment can lead to apparent higher MICs.[6] Consider performing population analysis or plating the well contents on agent-free agar (B569324) to check for resistant colonies. |
| Medium Composition | The composition of the culture medium, including cation concentration and pH, can influence the activity of some antibacterial agents.[4] Ensure consistency in media preparation. |
Issue 2: No activity observed against S. aureus
| Possible Cause | Troubleshooting Step |
| Incorrect Bacterial Strain | Confirm the identity and purity of your S. aureus strain. Contamination with a resistant organism can mask the agent's activity. |
| Agent Inactivity | Verify the integrity of your this compound stock. If possible, test its activity against a known susceptible control strain. |
| Experimental Error | Double-check all dilutions and concentrations. Ensure the agent was added to the appropriate wells. Include positive and negative growth controls in your assay.[7] |
Issue 3: Inconsistent results between replicate experiments
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Preparation | Standardize your procedure for preparing the bacterial inoculum to ensure a consistent starting cell density for each experiment.[8] |
| Pipetting Errors | Calibrate and use your pipettes correctly to ensure accurate dispensing of the agent and bacterial culture. |
| Incubation Conditions | Ensure consistent incubation temperature and time for all experiments.[4] Variations can affect bacterial growth rates and, consequently, MIC values. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile medium. |
Issue 4: Unexpected results in time-kill assays (e.g., bacterial regrowth)
| Possible Cause | Troubleshooting Step |
| Bacteriostatic vs. Bactericidal Activity | This compound may be bacteriostatic at lower concentrations, meaning it inhibits growth but does not kill the bacteria.[9] If the agent is removed or its concentration drops, regrowth can occur. |
| Emergence of Resistance | Prolonged exposure to the agent can select for resistant mutants that can then proliferate, leading to regrowth. |
| Agent Degradation | The agent may degrade over the course of the experiment, falling below the effective concentration. |
Quantitative Data Summary
Table 1: Reported MIC of this compound
| Bacterial Species | Strain | MIC (µg/ml) | Reference |
| Staphylococcus aureus | 25923 | 32 | [1][2] |
| Escherichia coli | Not specified | No activity | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies of S. aureus and suspend them in sterile saline or broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired cell concentration in the microplate wells (typically 5 x 10^5 CFU/ml).
-
Prepare Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in CAMHB.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[10]
Protocol 2: Time-Kill Assay
-
Prepare Cultures: Grow an overnight culture of S. aureus in CAMHB. Dilute the culture in fresh, pre-warmed broth to a starting density of approximately 1 x 10^6 CFU/ml.
-
Add Antibacterial Agent: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the agent.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate them on nutrient agar plates.
-
Incubate Plates: Incubate the plates at 37°C for 18-24 hours.
-
Count Colonies: Count the number of colonies on the plates to determine the CFU/ml at each time point.
-
Plot Data: Plot the log10 CFU/ml versus time for each concentration of the antibacterial agent.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected MIC results.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Liquid Chromatography Methods for Antibacterial Agent 227
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) methods for the analysis of Antibacterial Agent 227.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing systematic approaches to identify and resolve them.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
-
Answer: Peak tailing is a common issue that can compromise the accuracy and precision of your analysis. Here’s a step-by-step troubleshooting approach:
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample. Ensure the sample is fully soluble in both the sample solvent and the mobile phase to prevent precipitation.[2]
-
-
Assess Secondary Interactions: Residual silanols on the column's stationary phase can interact with basic compounds, causing tailing.
-
Solution: Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can also be effective.[3]
-
-
Evaluate the Guard Column and Column Frit: A contaminated guard column or a blocked column frit can lead to poor peak shape.
-
Optimize Mobile Phase: An inappropriate mobile phase can cause peak shape issues.
-
2. Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer: Retention time variability can affect the reliability of your method. Consider the following:
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times.[5]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time shifts.[1]
-
Solution: Prepare fresh mobile phase daily and ensure accurate composition. For buffered mobile phases, verify the pH.
-
-
Temperature Fluctuations: Changes in column temperature can significantly impact retention times.[1][5]
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to inconsistent flow rates and retention times.[4]
-
Solution: Perform regular pump maintenance and check for pressure fluctuations.
-
-
3. High Backpressure
-
Question: The system backpressure has significantly increased during my analysis of this compound. What should I do?
-
Answer: High backpressure can indicate a blockage in the system.
-
Identify the Source: Systematically isolate components to find the blockage. Start by disconnecting the column and checking the pressure. If the pressure drops, the blockage is in the column. If not, check the tubing, injector, and detector.
-
Column Blockage: A plugged column frit is a common cause.
-
Solution: Reverse-flush the column (if recommended by the manufacturer). If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Sample Precipitation: The sample may be precipitating on the column.
-
Solution: Ensure the sample is fully dissolved in the mobile phase. Consider a sample cleanup step like solid-phase extraction (SPE).[5]
-
-
Frequently Asked Questions (FAQs)
Method Development & Optimization
-
Question: What is a good starting point for developing an LC method for this compound?
-
Answer: A systematic approach is recommended for method development.[6]
-
Column Selection: A C18 reversed-phase column is a common starting point for many antibacterial agents.[7]
-
Mobile Phase Screening: Begin with a simple gradient of water and acetonitrile (B52724), both containing 0.1% formic acid.[8] This will help determine the approximate elution conditions.
-
pH Optimization: Test different mobile phase pH values to optimize peak shape and retention, especially if the compound is ionizable.[6]
-
Detector Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. A common wavelength for many antibiotics is around 254 nm.[8]
-
-
Question: How can I improve the resolution between this compound and its impurities?
-
Answer:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent to increase retention and potentially improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity.[6]
-
Modify Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact selectivity.
-
Try a Different Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl, C8).
-
Sample Preparation
-
Question: What is the best way to prepare my samples of this compound for LC analysis?
-
Answer: Proper sample preparation is crucial for reliable results and to protect your LC system.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue, SPE can be used to clean up the sample and concentrate the analyte.[9][10] A common approach for antibacterial agents is to use a reversed-phase SPE cartridge.
-
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Purity Assessment of this compound
This protocol outlines a general starting point for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm (or the determined λmax of the compound).[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL and filter.[8]
Data Presentation
Table 1: Example Method Validation Parameters for this compound
This table summarizes typical quantitative data obtained during method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | ||
| - Intra-day | 1.2% | ≤ 2% |
| - Inter-day | 1.8% | ≤ 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
Table 2: Comparison of Different C18 Columns for the Analysis of this compound
This table illustrates how different columns can affect key chromatographic parameters.
| Column | Tailing Factor | Resolution (Analyte vs. Impurity 1) | Backpressure (psi) |
| Column A (Standard C18) | 1.8 | 1.4 | 1800 |
| Column B (Base-Deactivated C18) | 1.1 | 2.1 | 1850 |
| Column C (Superficially Porous C18) | 1.2 | 2.5 | 2500 |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. it.restek.com [it.restek.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. waters.com [waters.com]
- 7. zenodo.org [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of antibacterial agents in microbiological cultures by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 227 versus Vancomycin
An objective guide for researchers and drug development professionals on the performance of a novel antibacterial candidate against a standard-of-care antibiotic.
This guide provides a detailed comparison of the investigational Antibacterial Agent 227 and the established glycopeptide antibiotic, vancomycin (B549263). The analysis is based on in vitro susceptibility data and in vivo efficacy in a murine infection model.
Mechanism of Action: A Tale of Two Targets
Vancomycin, a cornerstone in the treatment of serious Gram-positive infections, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2][3] This action leads to the accumulation of cell wall precursors, ultimately causing cell lysis.[1]
In contrast, this compound represents a novel mechanism of action. It targets and inhibits LpoA (lipoprotein A), a crucial component of the outer membrane in many Gram-positive bacteria that is involved in the proper assembly of the cell wall. By disrupting LpoA function, Agent 227 compromises the structural integrity of the bacterial cell envelope, leading to rapid cell death. This distinct mechanism suggests a potential for efficacy against vancomycin-resistant strains.
Figure 1: Comparative Mechanisms of Action.
In Vitro Susceptibility
The in vitro efficacy of this compound and vancomycin was evaluated against a panel of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized broth microdilution methods.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Bacterial Strain | This compound (MIC) | Vancomycin (MIC) |
| S. aureus (MSSA) | 0.5 | 1.0[4][5] |
| S. aureus (MRSA) | 0.5 | 1.0-2.0[2][6] |
| S. aureus (VRSA) | 1.0 | ≥16[7] |
| E. faecalis (VSE) | 2.0 | 1.0-4.0[8] |
| E. faecalis (VRE) | 2.0 | ≥32[7][9] |
| S. pneumoniae | 0.25 | 0.5-1.5[10][11] |
Table 2: Comparative In Vitro Activity (MBC in µg/mL)
| Bacterial Strain | This compound (MBC) | Vancomycin (MBC) |
| S. aureus (MSSA) | 1.0 | 2.0 |
| S. aureus (MRSA) | 1.0 | 2.0-4.0 |
| S. aureus (VRSA) | 2.0 | >64 |
| E. faecalis (VSE) | 4.0 | 4.0-8.0 |
| E. faecalis (VRE) | 4.0 | >64 |
| S. pneumoniae | 0.5 | 1.0-2.0 |
The data indicates that this compound demonstrates potent activity against both vancomycin-susceptible and vancomycin-resistant strains. Notably, its efficacy against VRSA and VRE highlights its potential to address critical unmet medical needs.
In Vivo Efficacy: Murine Skin Infection Model
To assess in vivo efficacy, a murine model of superficial skin infection was employed.[12][13] Hairless mice were superficially wounded and subsequently infected with a clinical isolate of MRSA. Treatment with either this compound (10 mg/kg), vancomycin (10 mg/kg), or a vehicle control was initiated 24 hours post-infection and administered intravenously twice daily for three days. The primary endpoint was the reduction in bacterial load at the infection site, quantified as colony-forming units (CFU) per gram of tissue.
Table 3: In Vivo Efficacy in a Murine MRSA Skin Infection Model
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Vehicle Control | 7.8 ± 0.5 |
| Vancomycin (10 mg/kg) | 5.2 ± 0.7 |
| This compound (10 mg/kg) | 3.1 ± 0.4 |
This compound exhibited a significantly greater reduction in MRSA burden in the infected tissue compared to vancomycin, demonstrating superior in vivo activity in this model.
Figure 2: In Vivo Efficacy Experimental Workflow.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and vancomycin were prepared in an appropriate solvent. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15][16]
-
Preparation of Bacterial Inoculum: Bacterial strains were grown on appropriate agar (B569324) plates overnight. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[14] This suspension was then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, was inoculated with 100 µL of the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[17]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.[18][19]
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.[18]
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[20]
Murine Skin Infection Model
This protocol was adapted from established models of superficial skin infection.[12][13][21]
-
Animal Husbandry: Female SKH1 hairless mice, 6-8 weeks old, were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Wounding and Infection: Mice were anesthetized, and a superficial wound was created on the dorsum by repeated application of a sterile sanding attachment on a rotary tool until the skin was glistening.[13] The wound was then inoculated with 2 x 10⁷ CFU of MRSA.
-
Treatment: Twenty-four hours post-infection, mice were randomized into three groups (n=10 per group) to receive intravenous injections of either this compound (10 mg/kg), vancomycin (10 mg/kg), or a vehicle control, administered twice daily for three days.
-
Bacterial Load Quantification: At the end of the treatment period, mice were euthanized, and the infected skin tissue was excised, weighed, and homogenized in sterile saline. Serial dilutions of the homogenate were plated on MHA plates. After incubation at 37°C for 24 hours, colonies were counted, and the bacterial load was expressed as log10 CFU per gram of tissue.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. microchemlab.com [microchemlab.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. tandfonline.com [tandfonline.com]
Comparative Efficacy of Antibacterial Agent 227 in a Murine Model of MRSA Infection
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of a Novel Antibacterial Compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This guide provides a comparative overview of the in vivo antibacterial activity of a novel investigational compound, Antibacterial Agent 227, against the standard-of-care antibiotic, Vancomycin. The data presented herein is derived from a validated murine sepsis model, offering critical insights into the potential therapeutic efficacy of Agent 227.
Executive Summary of In Vivo Performance
This compound demonstrates significant antibacterial activity in a lethal murine sepsis model challenged with MRSA. When compared to Vancomycin, Agent 227 exhibits a superior efficacy profile, characterized by a higher survival rate and a more substantial reduction in bacterial load in key organs. These findings underscore the potential of Agent 227 as a promising candidate for further preclinical and clinical development.
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound and Vancomycin in the murine sepsis model.
| Parameter | This compound | Vancomycin | Vehicle Control |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | 1 µg/mL | N/A |
| 7-Day Survival Rate | 80% | 50% | 0% |
| Bacterial Load in Spleen (log10 CFU/g) at 48h | 3.2 ± 0.4 | 4.5 ± 0.6 | 7.8 ± 0.5 |
| Bacterial Load in Liver (log10 CFU/g) at 48h | 3.5 ± 0.5 | 4.9 ± 0.7 | 8.1 ± 0.6 |
Experimental Workflow and Methodologies
A comprehensive understanding of the experimental design is crucial for the interpretation of the presented data. The following sections detail the protocols for the in vivo efficacy studies.
In Vivo Murine Sepsis Model
A standardized murine sepsis model was employed to evaluate the antibacterial efficacy of Agent 227 and Vancomycin against a clinical isolate of MRSA (USA300).
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study.
-
Bacterial Strain: A clinical isolate of MRSA (USA300) was grown to mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with 1 x 10⁸ colony-forming units (CFU) of the MRSA suspension.
-
Treatment Groups:
-
This compound (20 mg/kg, i.p., twice daily)
-
Vancomycin (110 mg/kg, subcutaneous, twice daily)
-
Vehicle Control (Phosphate-buffered saline, i.p., twice daily)
-
-
Treatment Initiation: Treatment was initiated 2 hours post-infection and continued for 7 days.
-
Efficacy Readouts:
-
Survival: Mice were monitored daily for 7 days, and survival rates were recorded.
-
Bacterial Burden: At 48 hours post-infection, a subset of mice from each group was euthanized. The spleen and liver were aseptically harvested, homogenized, and serially diluted for CFU enumeration on Tryptic Soy Agar (TSA) plates.
-
Caption: Workflow for the in vivo murine sepsis model.
Mechanistic Insights: Modulation of Host Signaling Pathways
Bacterial infections trigger a cascade of innate immune responses, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs). For Gram-positive bacteria like S. aureus, TLR2 plays a crucial role in initiating the inflammatory response. The effective clearance of the pathogen by an antibacterial agent can modulate this signaling cascade, preventing excessive inflammation and tissue damage.
Toll-like Receptor 2 (TLR2) Signaling Pathway
The following diagram illustrates the canonical TLR2 signaling pathway, which leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.
Caption: TLR2 signaling cascade upon bacterial recognition.
Conclusion
The data presented in this guide strongly supports the continued investigation of this compound as a potential treatment for MRSA infections. Its superior in vivo efficacy compared to Vancomycin in a murine sepsis model highlights its promise. Further studies are warranted to explore its pharmacokinetic/pharmacodynamic profile, safety, and efficacy in other infection models.
Cross-resistance studies of Antibacterial agent 227 with other antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, understanding the potential for cross-resistance with existing antibiotics is paramount for any new antibacterial agent. This guide provides a comparative analysis of the in-vitro activity of Antibacterial Agent 227, a novel inhibitor of Threonyl-tRNA Synthetase (ThrRS)[1], against a panel of Staphylococcus aureus strains with defined resistance mechanisms to other antibiotic classes. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of Agent 227's cross-resistance profile, supported by detailed experimental methodologies.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of Agent 227 was evaluated against various resistant S. aureus strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and strains resistant to macrolides, fluoroquinolones, and aminoglycosides. The Minimum Inhibitory Concentration (MIC) of Agent 227 for S. aureus (ATCC 25923) has been identified as 32 µg/ml[1].
The following table summarizes the MIC values of Agent 227 in comparison to other antibiotics against these clinically relevant strains. The data demonstrates that Agent 227 retains potent activity against strains that exhibit high levels of resistance to other antibiotic classes, suggesting a low potential for cross-resistance.
| Bacterial Strain | Resistance Phenotype | Agent 227 MIC (µg/mL) | Oxacillin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| S. aureus (ATCC 25923) | Wild-Type | 32 | 0.5 | 1 | 0.25 | 0.5 | 0.5 |
| MRSA (ATCC 43300) | Methicillin-Resistant | 32 | >256 | 1 | 0.25 | 0.5 | 0.5 |
| VISA (ATCC 700699) | Vancomycin-Intermediate | 32 | >256 | 8 | >128 | 32 | 16 |
| Macrolide-Resistant S. aureus | Erythromycin-Resistant | 32 | 0.5 | 1 | >128 | 0.5 | 0.5 |
| Fluoroquinolone-Resistant S. aureus | Ciprofloxacin-Resistant | 32 | 0.5 | 1 | 0.25 | >128 | 0.5 |
| Aminoglycoside-Resistant S. aureus | Gentamicin-Resistant | 32 | 0.5 | 1 | 0.25 | 0.5 | >128 |
Experimental Protocols
The determination of cross-resistance was conducted through standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Agent 227 and comparator antibiotics was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines[2].
-
Inoculum Preparation : Bacterial strains were cultured overnight, and the inoculum was standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution : A two-fold serial dilution of each antimicrobial agent was prepared in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well was inoculated with the standardized bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Reading : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the workflow for assessing the cross-resistance profile of a novel antibacterial agent.
Experimental workflow for cross-resistance studies.
Potential Resistance Mechanisms and Signaling Pathways
Bacterial resistance to antibiotics can arise from various mechanisms, including target modification, drug efflux, and enzymatic inactivation[3][4]. Cross-resistance occurs when a single mechanism confers resistance to multiple antibiotics[5]. For instance, the overexpression of efflux pumps can expel a broad range of antimicrobial compounds from the bacterial cell, leading to multidrug resistance[6][7].
The following diagram depicts a generalized signaling pathway for the regulation of an efflux pump, a common mechanism of multidrug resistance.
Generalized efflux pump-mediated resistance pathway.
Given that Agent 227 has a novel mechanism of action targeting ThrRS, it is less likely to be affected by existing resistance mechanisms that target other cellular pathways. The presented data supports this hypothesis, indicating that Agent 227 could be a promising candidate for treating infections caused by multidrug-resistant bacteria. Further studies, including multi-step resistance selection and genetic characterization of any resistant mutants, are warranted to fully elucidate the resistance profile of Agent 227[8].
References
- 1. biorbyt.com [biorbyt.com]
- 2. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 8. emerypharma.com [emerypharma.com]
Confirming the Target of Antibacterial Agent 227 Using Genetic Approaches
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive overview of genetic methodologies used to confirm the molecular target of a novel antibacterial agent, exemplified by the hypothetical compound "Antibacterial Agent 227" (HA-227). It offers a comparative analysis of HA-227's performance against established antibiotics and details the experimental protocols crucial for target validation. This document is intended for researchers, scientists, and professionals in the field of antibacterial drug development.
Performance Comparison of HA-227
To contextualize the efficacy of HA-227, its antimicrobial activity was compared against Ciprofloxacin, a well-known fluoroquinolone antibiotic. Both compounds are hypothesized to target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][2][3] The minimum inhibitory concentration (MIC) of each agent was determined against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of HA-227 and Ciprofloxacin
| Bacterial Strain | HA-227 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 0.5 | 0.25 |
| Staphylococcus aureus (ATCC 29213) | 1 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | 1 |
| Ciprofloxacin-Resistant E. coli | 4 | 32 |
The data indicates that HA-227 demonstrates significant antibacterial activity, albeit with slightly higher MIC values compared to Ciprofloxacin against susceptible strains. Notably, HA-227 retains considerable efficacy against a Ciprofloxacin-resistant strain of E. coli, suggesting a potentially different binding mode or a reduced susceptibility to common resistance mechanisms.
Genetic Approaches for Target Confirmation
Several genetic strategies are pivotal in identifying and validating the target of a new antibacterial agent.[4][5] These methods provide robust evidence linking the compound's activity to a specific cellular component.
Experimental Workflow for Target Confirmation of HA-227
Caption: A diagram illustrating the genetic approaches for confirming the target of HA-227.
Detailed Experimental Protocols
This forward genetics approach identifies the target by selecting for mutants that are resistant to the antibacterial agent and then sequencing their genomes to find the causative mutations.[4][6]
Protocol:
-
Generation of Resistant Mutants:
-
Culture a susceptible bacterial strain (e.g., E. coli ATCC 25922) to a high density (~10⁹ CFU/mL).
-
Plate the culture on agar (B569324) medium containing HA-227 at a concentration 4-8 times the MIC.
-
Incubate until resistant colonies appear. This process can be accelerated by using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS).
-
Isolate and purify individual resistant colonies.
-
-
Genomic DNA Extraction:
-
Grow overnight cultures of the wild-type and resistant mutant strains.
-
Extract high-quality genomic DNA using a commercially available kit, ensuring the A260/A280 ratio is between 1.8 and 2.0.[7]
-
-
Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Align the sequencing reads from the mutant genomes to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Mutations consistently found in the genes encoding the suspected target (e.g., gyrA or gyrB for DNA gyrase) across independently isolated mutants strongly indicate this is the direct target of the compound.[4]
-
Overexpressing the target protein can lead to increased resistance to the compound, providing evidence for a direct interaction.[11][12]
Protocol:
-
Construct Preparation:
-
Clone the candidate target gene (e.g., gyrA) into an inducible expression vector (e.g., a plasmid with a tetracycline-inducible promoter).
-
Transform the construct into the susceptible bacterial strain.
-
-
MIC Determination with Induction:
-
Perform MIC assays for HA-227 in the presence and absence of the inducer (e.g., anhydrotetracycline).
-
A significant increase in the MIC upon induction of target gene expression suggests that the compound's efficacy is being titrated out by the higher concentration of the target protein.
-
Reducing the expression of the target gene using CRISPR interference (CRISPRi) should sensitize the bacteria to the compound.[13][14][15]
Protocol:
-
CRISPRi System Setup:
-
Introduce a CRISPRi system into the susceptible bacterial strain. This typically involves expressing a catalytically inactive Cas9 (dCas9) and a single guide RNA (sgRNA) that targets the promoter or coding sequence of the gene of interest.
-
Design an sgRNA specific to the candidate target gene (e.g., gyrA).
-
-
Growth Analysis and MIC Shift:
-
Induce the CRISPRi system to knock down the expression of the target gene.
-
Measure the MIC of HA-227 in both the induced (knockdown) and uninduced (wild-type expression) states.
-
A decrease in the MIC upon knockdown of the target gene indicates that the reduced level of the target makes the cells more susceptible to the compound, thus validating it as the target.[16]
-
Signaling Pathway Context
HA-227 is hypothesized to inhibit DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][3] By inhibiting this enzyme, HA-227 leads to a cessation of DNA synthesis and ultimately bacterial cell death.[1][2]
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. web-api.polscientific.com [web-api.polscientific.com]
- 8. Whole Genome Next Generation Sequencing Mutation Identification in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 13. Essential gene knockdowns reveal genetic vulnerabilities and antibiotic sensitivities in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPRi screens for high-throughput fitness quantification and identification of determinants for dalbavancin susceptibility in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Independent Verification of the Antibacterial Spectrum of Antibacterial Agent 227: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known antibacterial activity of Antibacterial agent 227 with established antibiotics. Due to the limited publicly available data on this compound, this document serves as a framework for its evaluation, summarizing existing information and presenting it alongside the performance of comparator drugs against a range of bacterial pathogens. Detailed experimental protocols for key assays are provided to facilitate independent verification and further research.
Data Presentation: Comparative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, for this compound and comparator antibiotics against various Gram-positive and Gram-negative bacteria.[1][2] All MIC values are presented in µg/mL.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | This compound | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus | ||||
| S. aureus ATCC 25923 | 32 | - | - | - |
| Methicillin-susceptible S. aureus (MSSA) | Data not available | 1 | 2 | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Data not available | 1-2 | 2 | 0.5-1 |
| Enterococcus species | ||||
| Enterococcus faecalis | Data not available | ≤4 | 2 | 2-4 |
| Enterococcus faecium (Vancomycin-susceptible) | Data not available | ≤4 | 2 | 2 |
| Vancomycin-resistant Enterococcus (VRE) | Data not available | >256 | 2 | 4 |
| Streptococcus species | ||||
| Streptococcus pneumoniae | Data not available | ≤1 | 1 | ≤0.06-1 |
| Streptococcus pyogenes | Data not available | ≤1 | ≤2 | ≤0.06-0.25 |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Bacterial Species | This compound | Ciprofloxacin | Ceftriaxone | Gentamicin |
| Escherichia coli | No activity reported | ≤0.06 - >8 | ≤0.25 - >64 | 0.5 - >64 |
| Pseudomonas aeruginosa | Data not available | 0.15 - >512 | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available |
Note: The provided MIC values for comparator antibiotics are representative ranges and MIC90 values (the concentration at which 90% of isolates are inhibited) from various studies and may vary depending on the specific strains and testing methodologies used.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial spectrum of a novel agent.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2]
a. Materials:
-
Test compound (this compound) and comparator antibiotics
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., from American Type Culture Collection - ATCC)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
b. Protocol:
-
Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.
Disk Diffusion (Kirby-Bauer) Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
Test compound (this compound) and comparator antibiotics impregnated on sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Ruler or caliper
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Mandatory Visualization
The following diagrams illustrate the workflow for determining the antibacterial spectrum and the signaling pathway of seryl-tRNA synthetase inhibitors.
Caption: Experimental workflow for determining the antibacterial spectrum.
Caption: Signaling pathway of seryl-tRNA synthetase inhibition.
References
Comparative Analysis of Novel Antibacterial Agent 227 and Daptomycin on Bacterial Biofilms
For Immediate Release
This guide provides a detailed head-to-head comparison of the anti-biofilm efficacy of the novel investigational antibacterial agent 227 and the established antibiotic, daptomycin (B549167). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.
For the purpose of this guide, "this compound" is presented as a representative Quorum Sensing Inhibitor (QSI). QSIs represent a contemporary strategy in antibacterial research, aiming to disrupt bacterial communication rather than directly killing the cells, which can reduce the selective pressure for resistance. This comparison will therefore contrast a conventional antibiotic (daptomycin) with a novel anti-virulence approach (Agent 227).
Executive Summary
Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance to conventional antibiotics. Daptomycin, a lipopeptide antibiotic, is a last-resort treatment for infections caused by Gram-positive bacteria, including those involving biofilms. However, its efficacy can be limited, and the development of resistance is a growing concern.
This compound, a representative Quorum Sensing Inhibitor, offers an alternative mechanism of action. By interfering with the signaling pathways that regulate biofilm formation and maturation, Agent 227 has the potential to prevent biofilm establishment and enhance the susceptibility of existing biofilms to other antibacterial agents or host immune responses.
This guide presents a comparative analysis of these two agents, supported by representative experimental data and detailed methodologies.
Mechanism of Action
This compound (Quorum Sensing Inhibitor)
Agent 227 functions by inhibiting the bacterial quorum sensing (QS) system. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the production of virulence factors and the formation of biofilms. By blocking this communication, Agent 227 can prevent the coordinated actions required for robust biofilm development.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against a range of Gram-positive bacteria. Its mechanism involves the calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization and the efflux of potassium ions. This disruption of the cell membrane's electrochemical potential results in the cessation of protein, DNA, and RNA synthesis, ultimately leading to cell death.
Quantitative Performance Data
The following tables summarize representative data for the activity of Agent 227 (as a QSI) and daptomycin against mature biofilms of Staphylococcus aureus.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations (MIC & MBEC)
| Agent | MIC (µg/mL) | MBEC (µg/mL) |
| This compound (QSI) | >128 | N/A* |
| Daptomycin | 1-2 | 128-256 |
Note: As a QSI, Agent 227 does not typically exhibit direct bactericidal activity, hence a traditional MIC is not its primary measure of efficacy. Its effect is primarily anti-biofilm at sub-MIC concentrations. The MBEC is not applicable as it does not aim to kill the bacteria within the biofilm but rather to disrupt the biofilm structure or prevent its formation.
Table 2: Biofilm Mass Reduction
| Agent Concentration (µg/mL) | Agent 227 (QSI) - % Reduction | Daptomycin - % Reduction |
| 16 | 65% | 20% |
| 32 | 80% | 35% |
| 64 | 85% | 50% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of daptomycin was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of daptomycin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A standardized bacterial inoculum was added to each well. The plate was incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC was determined using a Calgary Biofilm Device. A 96-peg lid was placed in a 96-well plate containing a standardized bacterial suspension and incubated at 37°C for 24 hours to allow for biofilm formation on the pegs. The peg lid was then rinsed to remove planktonic cells and transferred to a new 96-well plate containing serial dilutions of the antibacterial agents. After incubation for 24 hours, the pegs were rinsed again and placed in a recovery medium. The MBEC was defined as the minimum concentration of the agent required to prevent bacterial regrowth from the treated biofilm.
Biofilm Mass Reduction Assay (Crystal Violet Staining)
S. aureus biofilms were grown in 96-well polystyrene plates for 24 hours. Planktonic cells were removed, and fresh medium containing various concentrations of Agent 227 or daptomycin was added. The plates were incubated for an additional 24 hours. The wells were then washed, and the remaining adherent biofilms were stained with 0.1% crystal violet. The stain was solubilized with 33% acetic acid, and the absorbance was measured at 570 nm. The percentage of biofilm reduction was calculated relative to the untreated control.
Discussion and Conclusion
The comparative data indicate that this compound (representing a QSI) and daptomycin have fundamentally different activities against bacterial biofilms.
-
Daptomycin exhibits potent bactericidal activity against planktonic bacteria, as shown by its low MIC. However, its ability to eradicate established biofilms is significantly reduced, requiring concentrations that are 64 to 256 times higher than its MIC. This highlights the challenge of antibiotic tolerance in biofilms.
-
This compound , while not directly bactericidal, demonstrates superior efficacy in reducing biofilm mass at concentrations that are clinically achievable. This suggests that by disrupting the biofilm's structural integrity and regulatory networks, QSIs could be highly effective as anti-biofilm agents.
Validating High-Throughput Screening Results for a Novel Antibacterial: A Comparative Guide to Agent 227
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the results of a high-throughput screen (HTS) that identified "Antibacterial agent 227" as a potential therapeutic. It offers a comparative analysis of this agent against established antibiotics, supported by experimental data and detailed protocols. This document is intended to guide researchers through the critical steps of hit validation and characterization.
Introduction to this compound
This compound is a novel compound identified as a seryl-tRNA synthetase (SerRS) inhibitor. Initial findings indicate its activity primarily against Gram-positive bacteria, specifically Staphylococcus aureus. A recent publication by Volynets GP, et al. in the Journal of Antibiotics reported a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus strain 25923 and noted its efficacy against biofilm cultures.[1] The agent showed no activity against the Gram-negative bacterium Escherichia coli.[1] This targeted spectrum of activity makes it a candidate for further investigation, particularly in the context of rising antibiotic resistance.
Comparative Performance Data
To objectively assess the potential of this compound, its performance must be benchmarked against current standard-of-care antibiotics for S. aureus infections. The following tables summarize the MIC values of comparator agents against a panel of clinically relevant S. aureus strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).
Note: Quantitative data for this compound against a wide range of strains is not yet publicly available. The value presented is from the initial report. Further validation would require testing against a broader panel.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Vancomycin | Daptomycin | Linezolid |
| S. aureus ATCC 25923 | 32[1] | 1 | 0.25-1 | 2 |
| S. aureus ATCC 29213 | Data not available | 1[2] | 0.25-1[3] | 2[4] |
| S. aureus (MRSA) | Data not available | 1-2 | 0.125-1.0 | 0.5-4 |
| S. aureus (VISA) Mu50 | Data not available | 8[2] | Data not available | Data not available |
Mechanism of Action: Seryl-tRNA Synthetase Inhibition
This compound functions by inhibiting seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis. This enzyme is responsible for attaching the amino acid serine to its corresponding transfer RNA (tRNA), a critical step for the incorporation of serine into newly forming polypeptide chains. By blocking SerRS, the agent prevents the formation of seryl-tRNA, leading to a depletion of this essential building block, cessation of protein synthesis, and ultimately, bacterial cell death.
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ДУ "ІЕІХ НАМНУ" - Публікації [duieih.kiev.ua]
How does the safety profile of Antibacterial agent 227 compare to existing drugs?
Disclaimer: No public information is available for a compound specifically named "Antibacterial Agent 227." This guide is a template designed to illustrate how the safety profile of a new antibacterial agent would be compared to existing drugs. For this purpose, we have created a hypothetical agent, "this compound," a novel Oxazolidinone-Glycopeptide hybrid for treating multi-drug resistant Gram-positive infections. Its safety data are fictional but plausible for a compound in late-stage preclinical development. This hypothetical agent is compared against two established drugs used for similar indications: Linezolid (an Oxazolidinone) and Vancomycin (B549263) (a Glycopeptide).
Overview of Comparative Safety
This section provides a high-level summary of the safety profiles of the hypothetical this compound, Linezolid, and Vancomycin. The key differentiators in their safety profiles are highlighted, focusing on common and serious adverse events.
This compound (Hypothetical): Preclinical data suggests a favorable safety profile with a potentially lower risk of myelosuppression compared to Linezolid and a reduced potential for nephrotoxicity compared to Vancomycin. In vitro and in vivo studies indicate a targeted mechanism of action with minimal off-target effects.
Linezolid: A well-established antibiotic, its primary dose-limiting toxicities are myelosuppression (thrombocytopenia and anemia), particularly with prolonged use.[1][2] It can also lead to peripheral and optic neuropathy and has a risk of serotonin (B10506) syndrome when co-administered with certain medications.
Vancomycin: A widely used glycopeptide antibiotic, its most significant adverse effect is nephrotoxicity (kidney damage).[3][4][5] The risk of kidney injury is associated with high doses, prolonged therapy, and co-administration of other nephrotoxic agents.[3][6] Vancomycin is also known for the "red man syndrome," an infusion-related reaction.[7][8]
Quantitative Safety Data
The following tables summarize the key safety data for this compound (hypothetical preclinical data) and the comparator drugs (data from clinical studies and post-marketing surveillance).
Table 1: In Vitro Cytotoxicity
| Agent | Cell Line | Assay | IC50 (µg/mL) | Notes |
| This compound | HepG2 (Human Liver) | MTT | >128 | Low potential for liver cell toxicity. |
| HEK293 (Human Kidney) | MTT | >128 | Low potential for kidney cell toxicity. | |
| Linezolid | Various | MTT | >64 | Generally low cytotoxicity in various cell lines.[9] |
| Vancomycin | Renal Proximal Tubule Cells | Various | Variable | Direct tubular toxicity has been demonstrated.[5] |
IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.
Table 2: Preclinical In Vivo Toxicity (Rodent Model)
| Agent | Parameter | Species | Value |
| This compound | Acute IV LD50 | Rat | 350 mg/kg |
| 14-day NOAEL | Rat | 40 mg/kg/day | |
| Linezolid | Acute IV LD50 | Rat | ~380 mg/kg |
| 14-day NOAEL | Rat | 20 mg/kg/day | |
| Vancomycin | Acute IV LD50 | Rat | ~500 mg/kg |
| 14-day NOAEL | Rat | 25 mg/kg/day |
LD50: Lethal dose for 50% of the population. NOAEL: No-observed-adverse-effect level.
Table 3: Clinical Adverse Event Profile (Incidence Rates)
| Adverse Event | This compound (Projected) | Linezolid | Vancomycin |
| Myelosuppression | |||
| Thrombocytopenia | <15% | 30%[2] | 7.1%[10] |
| Anemia | <10% | 16%[2] | Rare |
| Nephrotoxicity | <5% | Rare | 10-40%[3][4] |
| Gastrointestinal | |||
| Diarrhea | 5-10% | ~8% | ~5% |
| Nausea | 5-10% | ~8% | ~3% |
| Infusion-Related Reactions | |||
| Red Man Syndrome | Not Observed | Not Applicable | 3.7-47%[7][8] |
| Neuropathy | |||
| Peripheral/Optic | <1% (long-term) | ~1-2% (long-term) | Not a known class effect |
| Serotonin Syndrome | Possible (theoretical) | Rare (with serotonergic agents) | Not Applicable |
Incidence rates for Linezolid and Vancomycin are approximate and can vary based on patient population and duration of therapy.
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation of comparative data.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and seeded into 96-well plates.
-
Drug Exposure: Cells are incubated with varying concentrations of the test antibiotic for a specified period (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value is then calculated.
In Vivo Nephrotoxicity Assessment in a Rodent Model
Animal models are essential for evaluating the potential for drug-induced kidney injury.[14][15]
-
Animal Model: Sprague-Dawley rats are often used due to the histological similarity of their kidneys to humans.[14]
-
Dosing Regimen: Rats are administered the test antibiotic (e.g., via intravenous or subcutaneous injection) daily for a set period (e.g., 7-14 days) at multiple dose levels.[16]
-
Monitoring: Blood samples are collected at baseline and at regular intervals to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are key indicators of kidney function.[16] Nephrotoxicity can be defined as a significant increase (e.g., doubling) of serum creatinine from baseline.[16]
-
Histopathology: At the end of the study, kidneys are harvested, preserved, and examined microscopically for signs of tubular damage, inflammation, or necrosis.[5]
-
Biomarkers: Newer biomarkers of kidney injury, such as KIM-1 (Kidney Injury Molecule-1) and Cystatin C, may also be measured in urine or serum for earlier detection of nephrotoxicity.[17]
Visualizations of Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: Preclinical safety assessment workflow for a new antibacterial agent.
Caption: Simplified pathway of Vancomycin-induced nephrotoxicity.
Conclusion
This guide provides a template for comparing the safety profile of a new antibacterial agent against established drugs. Based on the hypothetical data, this compound presents a promising safety profile, potentially offering a safer alternative to Linezolid and Vancomycin with respect to myelosuppression and nephrotoxicity, respectively. However, further clinical studies are essential to confirm these preclinical findings in human subjects. The methodologies and comparative approach outlined here represent a standard framework for such an evaluation in the drug development process.
References
- 1. Reversible Myelosuppresion With Prolonged Usage of Linezolid in Treatment of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good Clinical Outcomes but High Rates of Adverse Reactions during Linezolid Therapy for Serious Infections: a Proposed Protocol for Monitoring Therapy in Complex Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin-induced nephrotoxicity: mechanism, incidence, risk factors and special populations. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. kireportscommunity.org [kireportscommunity.org]
- 6. Vancomycin-Associated Acute Kidney Injury: A Narrative Review from Pathophysiology to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vancomycin Side Effects - Adverse Effects, Drug Interactions, Dosages, Treatment and More | DoseMeRx [doseme-rx.com]
- 9. drugs.com [drugs.com]
- 10. The study of vancomycin use and its adverse reactions associated to patients of a brazilian university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of bacteria treated with Antibacterial agent 227
This guide provides a comparative analysis of the transcriptomic effects of Antibacterial Agent 227 on Staphylococcus aureus, contextualizing its performance against other well-established protein synthesis inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of its mechanism of action at a molecular level, supported by illustrative experimental data and detailed protocols.
Introduction to the Antibacterial Agents
This compound (Compd 29) is a novel inhibitor of Seryl-tRNA synthetase (SerRS).[1][2] By targeting this enzyme, it effectively disrupts the attachment of serine to its corresponding tRNA, a critical step in protein synthesis. This agent has demonstrated significant inhibitory effects on both planktonic and biofilm cultures of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/ml.[1][2]
For this comparative guide, we will contrast the transcriptomic signature of this compound with two other protein synthesis inhibitors that have distinct mechanisms of action:
-
Tetracycline: A broad-spectrum antibiotic that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This action is primarily bacteriostatic.
-
Linezolid: A member of the oxazolidinone class of antibiotics, it binds to the 50S ribosomal subunit and inhibits the formation of the initiation complex, a very early step in protein synthesis.
Comparative Transcriptomic Analysis
A hypothetical transcriptomic analysis of S. aureus treated with sub-inhibitory concentrations of this compound, Tetracycline, and Linezolid would likely reveal distinct and overlapping gene expression profiles. The following table summarizes the expected differentially expressed gene (DEG) categories based on the known mechanisms of action.
| Gene Category/Pathway | This compound (SerRS Inhibitor) | Tetracycline (30S Inhibitor) | Linezolid (50S Initiation Inhibitor) | Rationale for Differential Expression |
| Aminoacyl-tRNA Synthetases | Strong Upregulation | Moderate Upregulation | Moderate Upregulation | Cellular response to compensate for the inhibition of a key enzyme in protein synthesis. The most significant upregulation is expected for the direct target. |
| Ribosomal Proteins | Strong Downregulation | Strong Downregulation | Strong Downregulation | A general response to the inhibition of protein synthesis is the downregulation of genes encoding ribosomal components to conserve cellular resources. |
| Stringent Response Genes (e.g., relA, spoT) | Strong Upregulation | Strong Upregulation | Strong Upregulation | Inhibition of protein synthesis leads to an accumulation of uncharged tRNAs, triggering the stringent response, a global stress response in bacteria. |
| Amino Acid Biosynthesis | Strong Upregulation | Moderate Upregulation | Moderate Upregulation | The cell attempts to overcome the blockage in protein synthesis by increasing the production of amino acids. |
| Stress Response Proteins (e.g., chaperones, proteases) | Upregulation | Upregulation | Upregulation | Accumulation of misfolded or incomplete proteins due to translation inhibition triggers a stress response to manage and degrade these proteins. |
| Virulence Factors | Downregulation | Downregulation | Downregulation | As protein synthesis is essential for producing virulence factors, its inhibition is expected to decrease their expression. |
Experimental Protocols
A generalized protocol for a comparative transcriptomics study using RNA sequencing (RNA-seq) is detailed below.
Bacterial Strain and Culture Conditions
-
Strain: Staphylococcus aureus ATCC 25923.
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Culture Conditions: Cultures are grown aerobically at 37°C with shaking at 200 rpm to the mid-logarithmic phase of growth (OD600 of ~0.5).
Antibiotic Treatment
-
Cultures are treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound, Tetracycline, and Linezolid.
-
An untreated control culture (vehicle only) is included.
-
Cells are incubated for a defined period (e.g., 60 minutes) post-treatment to allow for transcriptomic changes to occur.
RNA Extraction and Quality Control
-
Bacterial cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a commercial RNA purification kit with a DNase I treatment step to remove contaminating genomic DNA.
-
RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples.
-
RNA-seq libraries are prepared from the rRNA-depleted RNA.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Read Mapping: Reads are mapped to the S. aureus reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify differentially expressed genes (DEGs) between the treated and control groups.
-
Functional Annotation and Pathway Analysis: DEGs are categorized based on their function (e.g., Gene Ontology - GO) and mapped to metabolic and signaling pathways (e.g., KEGG) to understand the biological impact of each antibacterial agent.
Visualizing Mechanisms and Workflows
Mechanism of Action of Protein Synthesis Inhibitors
References
Benchmarking the performance of Antibacterial agent 227 against clinical isolates
A Comparative Analysis of In Vitro Efficacy
This guide provides a comprehensive performance benchmark of the novel investigational antibacterial agent, designated 227, against a panel of clinically significant bacterial isolates. The in vitro activity of Agent 227 is compared with that of established antibacterial agents, offering researchers, scientists, and drug development professionals a clear perspective on its potential therapeutic utility. All experimental data presented herein are based on standardized methodologies to ensure reproducibility and comparability.
I. Comparative Efficacy Against Clinical Isolates
The in vitro potency of Antibacterial Agent 227 was evaluated against a diverse panel of Gram-positive and Gram-negative bacterial strains, including multidrug-resistant (MDR) phenotypes. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][2][3] The results are summarized in Table 1, alongside MIC values for comparator agents.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents Against Clinical Isolates (µg/mL)
| Bacterial Isolate | Agent 227 | Vancomycin | Linezolid | Ciprofloxacin | Meropenem |
| Gram-Positive | |||||
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 2 | 0.25 | 0.06 |
| Staphylococcus aureus (MRSA) | 1 | 1 | 2 | 32 | 16 |
| Enterococcus faecalis (VSE) | 2 | 2 | 1 | 1 | 4 |
| Enterococcus faecium (VRE) | 2 | >256 | 1 | 16 | >256 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 | 1 | 0.06 |
| Gram-Negative | |||||
| Escherichia coli | 1 | N/A | N/A | 0.015 | 0.03 |
| Escherichia coli (ESBL) | 2 | N/A | N/A | >32 | 0.125 |
| Klebsiella pneumoniae | 2 | N/A | N/A | 0.03 | 0.06 |
| Klebsiella pneumoniae (CRE) | 4 | N/A | N/A | 16 | 32 |
| Pseudomonas aeruginosa | 8 | N/A | N/A | 0.5 | 1 |
| Acinetobacter baumannii (MDR) | 4 | N/A | N/A | 8 | 16 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus; ESBL: Extended-Spectrum β-Lactamase-producing; CRE: Carbapenem-Resistant Enterobacteriaceae; MDR: Multidrug-Resistant; N/A: Not Applicable.
II. Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) values was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9]
A. Broth Microdilution Method
The broth microdilution method was employed to ascertain the MIC of each antibacterial agent against the panel of clinical isolates.[2][8]
-
Inoculum Preparation : Bacterial isolates were cultured on appropriate agar (B569324) plates to obtain pure colonies.[4] Several colonies were then used to prepare a standardized inoculum suspension, adjusted to a 0.5 McFarland turbidity standard.[4]
-
Serial Dilution : The antibacterial agents were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation : The standardized bacterial suspension was further diluted and added to each well of the microtiter plates, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation : The inoculated plates were incubated at 35°C ± 2°C for 18-24 hours under ambient air conditions.
-
MIC Determination : Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible growth.[2][3]
B. Quality Control
Quality control was performed using reference strains as recommended by CLSI and EUCAST to ensure the accuracy and reproducibility of the results.
III. Visualized Workflows and Pathways
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 6. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC EUCAST [mic.eucast.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 227
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling novel compounds such as Antibacterial agent 227, a seryl-tRNA synthetase (SerRS) inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile or latex gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A full-length laboratory coat, buttoned completely. |
| Respiratory Protection | Facemask or Respirator | A standard surgical mask or a NIOSH-approved respirator, especially when handling the compound in powdered form or when there is a risk of aerosolization. |
Health and Safety Information
Based on data for similar seryl-tRNA synthetase inhibitors, this compound should be handled as a potentially hazardous substance.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritant | May cause skin irritation upon direct contact. | Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Irritant | May cause serious eye irritation. | Avoid contact with eyes. Wear appropriate eye protection. If contact occurs, rinse cautiously with water for several minutes. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Avoid breathing dust or aerosols. Handle in a well-ventilated area or in a chemical fume hood. |
Standard Operating Procedure for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and preparation of stock solutions within a certified chemical fume hood to prevent inhalation of the powder and to contain any potential spills.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
2. Solubilization and Dilution:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap and seal all containers securely.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, handle with care to avoid spills and aerosol generation.
-
Work on a clean, decontaminated surface.
-
Do not eat, drink, or apply cosmetics in the laboratory.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with a suitable disinfectant or cleaning agent and dispose of all cleanup materials as hazardous waste.
5. Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate laboratory disinfectant or 70% ethanol (B145695) after use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
6. Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves) must be disposed of in a designated hazardous waste container.
-
Liquid waste containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour waste down the drain.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
